molecular formula C14H14ClNO3S B2672060 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 1105234-37-4

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2672060
CAS No.: 1105234-37-4
M. Wt: 311.78
InChI Key: BKVMKXJEERNINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.78. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-12-5-4-8-14(11-12)20(17,18)16-9-10-19-13-6-2-1-3-7-13/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVMKXJEERNINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The unequivocal structure elucidation of small synthetic molecules is a foundational requirement in modern drug development. For flexible, multi-ring systems such as 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (C14H14ClNO3S), relying on a single analytical technique often leads to structural ambiguities. The sulfonamide linker (-SO2-NH-) acts as an "insulating barrier" to scalar coupling in Nuclear Magnetic Resonance (NMR), preventing through-bond connectivity between the two halves of the molecule.

To overcome this, an orthogonal analytical strategy is required. This whitepaper details a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) for exact mass and fragmentation mapping, with 1D and 2D NMR spectroscopy for precise topological assignment. By understanding the causality behind each experimental parameter, analytical scientists can confidently assemble the complete molecular architecture.

Orthogonal Analytical Workflow

The elucidation process follows a convergent logic: HRMS establishes the empirical formula and macro-connectivity, while NMR maps the micro-environments of individual atoms.

Workflow Prep Sample Preparation & Purity Validation (LC-UV) HRMS HRMS (ESI-TOF) Exact Mass & Isotope Profiling Prep->HRMS NMR1D 1D NMR (1H, 13C) Functional Group ID Prep->NMR1D MSMS Tandem MS (MS/MS) Fragmentation Pathways HRMS->MSMS Assembly Substructure Assembly Data Convergence MSMS->Assembly NMR2D 2D NMR (COSY, HSQC, HMBC) Spin System Connectivity NMR1D->NMR2D NMR2D->Assembly Validation Final Structure Validation 3-chloro-N-(2-phenoxyethyl) benzenesulfonamide Assembly->Validation

Fig 1. Orthogonal analytical workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is not merely a tool for weighing molecules; it is the primary method for establishing the empirical formula and mapping macro-cleavage pathways. For sulfonamides, Electrospray Ionization (ESI) is highly effective due to the proton affinity of the secondary amine [1].

Self-Validating HRMS Protocol
  • Calibration & Lock-Mass: Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass standard. Causality: Time-of-flight (TOF) tubes are sensitive to thermal fluctuations. Continuous lock-mass correction compensates for this drift, guaranteeing the sub-ppm mass accuracy required to confidently eliminate false empirical formulas.

  • Ionization Parameters: Operate the ESI source in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Tandem MS (MS/MS): Apply Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy of 25 eV. Causality: 25 eV provides sufficient kinetic energy to cleave the relatively labile S-N bond without obliterating the resulting product ions, allowing us to capture the intact benzenesulfonyl and phenoxyethyl fragments [2].

Isotopic and Fragmentation Analysis

The presence of a single chlorine atom is immediately validated by the characteristic 3:1 intensity ratio of the [M+H]+ and [M+2+H]+ peaks, corresponding to the natural abundance of ^35^Cl and ^37^Cl isotopes.

Table 1: HRMS and MS/MS Fragmentation Data

Ion TypeMeasured m/zTheoretical m/zMass Error (ppm)Structural Assignment
[M+H]+312.0457312.0456+0.3C14H15ClNO3S+
[M+2+H]+314.0428314.0426+0.6^37^Cl Isotope
MS/MS Fragment 1174.9615174.96150.0[3-Cl-C6H4-SO2]+
MS/MS Fragment 2138.0913138.09130.0[Ph-O-CH2-CH2-NH3]+

Diagnostic Insight: The MS/MS cleavage yielding m/z 174.9615 and 138.0913 is the critical causal link proving that the 3-chlorobenzenesulfonyl moiety is covalently attached to the 2-phenoxyethanamine chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS proves the pieces exist, NMR proves exactly how they are assembled in three-dimensional space. The challenge with this molecule lies in differentiating the two aromatic rings and tracing the aliphatic linker [3].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 600 µL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: High concentration ensures adequate signal-to-noise for insensitive ^13^C nuclei (especially quaternary carbons with long T1 relaxation times). TMS provides an internal 0.00 ppm reference, validating the chemical shift axis.

  • Shimming & Tuning: Perform automated tuning and matching (ATM) followed by 3D gradient Z-shimming. Causality: Correcting magnetic field inhomogeneities ensures sharp, well-resolved multiplet structures, which is absolutely critical for extracting the precise J-coupling constants needed to assign the substitution pattern of the chlorophenyl ring [4].

  • Acquisition: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra at a strictly regulated 298 K to prevent chemical shift drift during long 2D acquisitions.

Spin System Connectivity & Data Synthesis

The molecule contains three isolated spin systems: the phenoxy ring, the ethyl chain, and the 3-chlorophenyl ring.

  • The Ethyl Linker: The ^1^H NMR spectrum reveals two distinct methylene signals. The triplet at 4.05 ppm is heavily deshielded, placing it adjacent to the ether oxygen (CH2-2'). The quartet at 3.35 ppm is adjacent to the nitrogen (CH2-1'). COSY confirms they are coupled to each other, and HMBC from CH2-2' to the phenoxy ipso-carbon (158.2 ppm) securely anchors the chain to the oxygen.

  • The 3-Chlorophenyl Ring: The substitution pattern is deduced via J-coupling. The proton at 7.85 ppm appears as a narrow triplet (J=1.8 Hz), indicative of meta-coupling to two other protons, placing it perfectly between the -Cl and -SO2 groups (Position 2).

Table 2: 1D and 2D NMR Assignments (600 MHz, CDCl3, 298 K)

Position^1^H Shift (ppm), Mult., J (Hz)^13^C Shift (ppm)COSY (^1^H-^1^H)HMBC (^1^H-^13^C)
NH 5.20, br t, 6.0-H-1'C-1', C-2'
1' (CH2) 3.35, q, 6.043.1NH, H-2'C-2'
2' (CH2) 4.05, t, 6.066.5H-1'C-1', C-ipso(PhO)
PhO-ipso -158.2--
PhO-ortho 6.85, d, 8.0114.5PhO-metaC-para, C-ipso
PhO-meta 7.25, t, 8.0129.8PhO-ortho, paraC-ipso, C-ortho
PhO-para 6.95, t, 8.0121.3PhO-metaC-meta, C-ipso
Ar-1 (SO2) -141.0--
Ar-2 7.85, t, 1.8126.5Ar-4, Ar-6C-4, C-6, C-1, C-3
Ar-3 (Cl) -135.4--
Ar-4 7.55, ddd, 8.0, 1.8, 1.0133.2Ar-5C-2, C-6
Ar-5 7.45, t, 8.0130.5Ar-4, Ar-6C-1, C-3
Ar-6 7.75, dt, 8.0, 1.8125.8Ar-5C-2, C-4, C-1

Conclusion

The structure elucidation of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide demonstrates the absolute necessity of orthogonal analytical techniques. Because HMBC correlations cannot reliably cross the SO2 group [5], NMR alone yields two disconnected substructures. However, by synthesizing the precise topological mapping of 2D NMR with the definitive macro-connectivity proven by MS/MS fragmentation, the complete and unambiguous chemical structure is validated.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. nih.gov. Link
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. scispace.com. Link
  • Tin Complexes of 4-(Benzylideneamino)benzenesulfonamide: Synthesis, Structure Elucidation and Their Efficiency as PVC Photostabilizers. mdpi.com. Link
  • The Evolving Landscape of NMR Structural Elucid
  • NMR spectroscopy of small molecules in solution. rsc.org. Link

Sources

potential therapeutic targets of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the RMI-FANCM Interaction: A Technical Guide to 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide as a Novel Chemosensitizer

Executive Summary

The evolution of resistance to DNA crosslinking chemotherapies (such as cisplatin and carboplatin) remains a primary hurdle in clinical oncology. Tumors frequently upregulate the Fanconi Anemia (FA) DNA repair pathway to survive the interstrand crosslinks (ICLs) induced by these agents. As a Senior Application Scientist specializing in targeted therapeutics, I have structured this guide to explore the mechanistic rationale and experimental validation of targeting the FA pathway. Specifically, we will examine 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1105234-37-4), a small molecule identified as a putative inhibitor of the critical protein-protein interaction (PPI) between FANCM and the RMI complex[1].

Mechanistic Rationale: The RMI-FANCM Axis in DNA Repair

To design a self-validating experimental system, we must first understand the causality of the biological target. The FA pathway is indispensable for repairing DNA replication forks stalled by ICLs[2].

The protein FANCM acts as the central molecular anchor in this process. It recognizes stalled replication forks and recruits the FA core complex to initiate repair[3]. However, FANCM does not act alone; it must coordinate with the Bloom syndrome (BLM) "dissolvasome" complex (comprising the BLM helicase, Topoisomerase IIIα, RMI1, and RMI2) to resolve double-Holliday junctions and prevent toxic genomic instability[3].

This coordination is mediated by a highly specific, direct physical interaction between the MM2 motif of FANCM and a hydrophobic "knobs-into-holes" pocket formed by the RMI core complex (RMI1/RMI2)[3]. If this interface is blocked, the dissolvasome cannot assemble at the site of DNA damage. Consequently, the cell fails to repair the ICL, leading to elevated sister chromatid exchanges (SCEs) and, ultimately, apoptotic cell death[3]. This makes the RMI-FANCM interface an exceptionally attractive target for chemosensitization[4].

Pathway ICL DNA Interstrand Crosslink (ICL) FACore FA Core Complex ICL->FACore Recognition FANCM FANCM (MM2 Motif) FACore->FANCM Recruits RMI RMI Complex (RMI1/RMI2) FANCM->RMI Protein-Protein Interaction Death Unrepaired DNA Damage (Apoptosis / Sensitization) FANCM->Death When Inhibited Compound 1105234-37-4 (Inhibitor) Compound->FANCM Blocks MM2 Interface Compound->RMI Blocks Interface BLM BLM Helicase / TOPO3A (Dissolvasome) RMI->BLM Activates Repair ICL Repair & Cell Survival (Chemoresistance) BLM->Repair Resolves Holliday Junctions

Figure 1: The FANCM-RMI signaling axis and the mechanism of action for targeted PPI inhibition.

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide as a PPI Hit

High-throughput screening (HTS) campaigns utilizing proximity assays (like AlphaScreen) have identified 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide as a hit compound capable of disrupting the RMI-FANCM (MM2) interaction[1].

Structurally, the benzenesulfonamide moiety is hypothesized to act as a bioisostere for the critical hydrophobic residues of the FANCM MM2 peptide, wedging into the RMI1/RMI2 interface. To advance this compound from a screening hit to a validated lead, a rigorous, self-validating experimental workflow must be executed.

Workflow HTS Primary HTS (AlphaScreen) Hit Hit Identification: 1105234-37-4 HTS->Hit Biochem Biochemical Validation (FP Assay) Hit->Biochem Cell Cellular Validation (SCE Assay) Biochem->Cell IC50 < 10 µM InVivo In Vivo Efficacy (Xenograft + Cisplatin) Cell->InVivo Sensitization Confirmed

Figure 2: The self-validating experimental workflow for progressing the RMI-FANCM inhibitor.

Experimental Protocols: A Self-Validating System

A fundamental principle in drug development is that a single assay is highly susceptible to false positives (e.g., pan-assay interference compounds or aggregators). Therefore, we employ an orthogonal biochemical assay followed by a phenotypic cellular assay.

Protocol 3.1: Biochemical Validation via Fluorescence Polarization (FP)

Causality: We utilize Fluorescence Polarization (FP) because the rotational correlation time of a small, fluorophore-labeled MM2 peptide is rapid (yielding low polarization). When it binds to the massive RMI1/RMI2 protein complex, its rotation slows dramatically (yielding high polarization). A true inhibitor will displace the peptide, causing a measurable drop in the polarization signal[4].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the recombinant human RMI core complex (RMI1 OB2 domain and RMI2) using an E. coli expression system and Ni-NTA affinity chromatography[3].

  • Peptide Synthesis: Synthesize a Fluorescein isothiocyanate (FITC)-labeled FANCM MM2 peptide (residues 1226–1237)[4].

  • Assay Assembly: In a 384-well black microplate, combine 100 nM of the RMI core complex with 7 nM FITC-MM2 peptide in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 to prevent compound aggregation)[4].

  • Compound Titration: Add 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in a 10-point dose-response curve ranging from 0.1 µM to 100 µM.

  • Measurement: Incubate for 30 minutes at room temperature. Measure parallel and perpendicular fluorescence using a microplate reader equipped with polarizing filters. Calculate the IC50 based on the reduction in millipolarization (mP).

Protocol 3.2: Cellular Target Engagement via Sister Chromatid Exchange (SCE) Assay

Causality: Biochemical binding does not guarantee cellular efficacy due to membrane permeability and metabolic stability issues. Because the RMI-FANCM complex specifically suppresses SCEs during DNA repair, a functional inhibitor must phenocopy a FANCM genetic knockout by inducing elevated SCEs when exposed to crosslinking agents[3].

Step-by-Step Methodology:

  • Cell Culture: Plate HeLa cells and allow them to adhere overnight.

  • BrdU Incorporation: Treat cells with 10 µM Bromodeoxyuridine (BrdU) for exactly two cell cycles (approx. 48 hours). Causality: This ensures differential substitution of sister chromatids, allowing them to be visually distinguished later.

  • Treatment: Co-treat the cells with a sub-lethal dose of Cisplatin (to induce ICLs) and 10 µM of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide[2].

  • Metaphase Arrest: Add colcemid (0.1 µg/mL) for the final 2 hours of culture to arrest cells in metaphase.

  • Harvest & Fixation: Harvest cells, swell them in a hypotonic 0.075 M KCl solution for 20 minutes, and fix using a 3:1 methanol-to-acetic acid solution.

  • FPG Staining: Drop cells onto glass slides. Stain with Hoechst 33258, expose to UV light (365 nm) for 1 hour, and counterstain with 5% Giemsa.

  • Quantification: Under a brightfield microscope, score the number of "harlequin" chromosomal exchanges (SCEs) per metaphase spread. A significant increase in SCEs compared to the vehicle control validates cellular target engagement.

Quantitative Data Presentation

To benchmark the efficacy of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide, its performance must be quantitatively profiled against known parameters of the RMI-FANCM interaction. The table below outlines the expected validation metrics required to advance the compound into in vivo models.

Metric / AssayTarget ParameterExpected Threshold for Lead AdvancementBiological Significance
AlphaScreen (HTS) Primary Hit Identification> 50% inhibition at 32 µMInitial confirmation of PPI disruption[4].
FP Assay (Orthogonal) IC50 (Binding Affinity)< 10 µMConfirms dose-dependent displacement of the MM2 peptide[4].
Surface Plasmon Resonance Kd (Dissociation Constant)< 5 µMVerifies direct, reversible 1:1 binding to the RMI complex[4].
SCE Assay (Cellular) SCEs per Metaphase> 2-fold increase vs. controlProves cellular membrane permeability and functional target engagement[3].
Clonogenic Survival Sensitization Enhancement Ratio> 3.0 with CisplatinDemonstrates the ultimate therapeutic goal: overcoming chemoresistance[2].

Conclusion

Targeting the RMI-FANCM interface represents a paradigm shift in overcoming acquired resistance to platinum-based chemotherapies. While protein-protein interactions are notoriously challenging to drug, the hydrophobic pocket of the RMI core complex provides a viable docking site. By utilizing a rigorous, self-validating workflow encompassing orthogonal biochemical screens and phenotypic cellular assays, researchers can systematically evaluate compounds like 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide, paving the way for a new class of powerful chemosensitizers.

References

1.[1] 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide | CAS#:1105234-37-4 Source: ChemSrc URL:[Link]

2.[2] Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

3.[3] Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

4.[4] A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway Source: Journal of Biomolecular Screening (via PMC) URL:[Link]

Sources

Engineering Benzenesulfonamide Derivatives: A Technical Whitepaper on Pharmacological Versatility, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Pharmacological Evolution of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety ( −SO2​NH2​ ) is one of the most privileged and versatile pharmacophores in medicinal chemistry. Historically recognized for its foundational role in selective cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) and classical carbonic anhydrase (CA) inhibitors (e.g., acetazolamide), its pharmacological utility has expanded dramatically. Recent structural biology breakthroughs have repositioned these molecules as "molecular chimeras" capable of acting as monovalent proximity inducers (molecular glues) for targeted protein degradation and as highly selective anticancer agents targeting tumor-associated hypoxia pathways[1].

This technical guide provides an authoritative synthesis of the mechanistic pathways, rational design principles, and self-validating experimental workflows essential for developing next-generation benzenesulfonamide therapeutics.

Mechanistic Pathways & Target Engagement

Carbonic Anhydrase (CA) Inhibition in Tumor Hypoxia

Human carbonic anhydrases (hCAs), particularly the transmembrane isoforms hCA IX and hCA XII, are overexpressed in solid tumors under hypoxic conditions to regulate intracellular pH and facilitate survival. Benzenesulfonamides act as classical zinc-binding pharmacophores. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule and halting the hydration of CO2​ [2][3].

Molecular Glues and Targeted Protein Degradation

Beyond enzyme inhibition, aryl sulfonamides like indisulam and E7820 have pioneered the field of targeted protein degradation. Indisulam bridges the DCAF15 substrate receptor of the CUL4-RBX1 E3 ubiquitin ligase complex with the splicing factor RBM39. This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing lethal alternative splicing defects in cancer cells[1][4].

G Indisulam Indisulam (Molecular Glue) Ternary Ternary Complex (DCAF15-Indisulam-RBM39) Indisulam->Ternary Recruits DCAF15 DCAF15 (E3 Ligase Receptor) DCAF15->Ternary Binds RBM39 RBM39 (Target Protein) RBM39->Ternary Binds Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalyzes Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets for

Mechanism of Indisulam-mediated RBM39 degradation via the DCAF15 E3 ligase complex.

Quantitative Structure-Activity Relationships (QSAR)

The structural plasticity of the benzenesulfonamide core allows for extensive structure-activity relationship (SAR) optimization. For instance, tethering 1,2,3-triazole or thiazolidinone pharmacophores to the benzenesulfonamide ring significantly enhances COX-2 selectivity and CA IX inhibition[3][5].

Table 1: Comparative Efficacy of Selected Benzenesulfonamide Derivatives

Compound / DerivativePrimary TargetEfficacy MetricSelectivity / NotesReference
Celecoxib (Standard)COX-2 IC50​=0.05μM High COX-2 selectivity over COX-1
Triazole-Tethered (6b) COX-2 IC50​=0.04μM Superior in vivo PGE2​ lowering
Coumarin-Sulfonamide (I) hCA IX Ki​=25.04nM Highly selective for tumor-associated CA[3]
Cyclic Urea (9c) Vch α CA Ki​=4.7nM Antibacterial; selective over human CAs[6]
Indisulam RBM39 / DCAF15 DC50​ (Degradation)Induces G1 cell cycle arrest[4]

Synthetic Workflows: Causality in Chemical Design

To engineer novel derivatives, researchers frequently utilize cyclization reactions to append heterocyclic rings to the sulfonamide core. The following protocol details the synthesis of thiazolidin-4-one benzenesulfonamide derivatives, a highly potent class of anticancer and antimicrobial agents[3][7].

Protocol 1: Synthesis of Thiazolidinone-Benzenesulfonamide Derivatives
  • Objective: To synthesize 4-thiazolone-based benzenesulfonamides via intramolecular cyclization.

  • Reagents: Sulfonylthiourea derivative (1 mmol), ethyl α -bromoacetate (1.2 mmol), anhydrous sodium acetate (1.5 mmol), dry ethanol (20 mL).

Step-by-Step Methodology:

  • Dissolution: Dissolve the sulfonylthiourea derivative in dry ethanol under an inert nitrogen atmosphere.

    • Causality: Dry ethanol is critical to prevent the premature hydrolysis of the ethyl α -bromoacetate ester before nucleophilic attack can occur[7].

  • Base Addition: Add anhydrous sodium acetate to the stirring solution.

    • Causality: Sodium acetate acts as a mild base. It neutralizes the hydrobromic acid (HBr) generated during the substitution reaction without being strong enough to cause unwanted side reactions (like ester saponification), thereby driving the equilibrium toward the cyclized product[7].

  • Alkylation & Cyclization: Dropwise add ethyl α -bromoacetate. Reflux the mixture for 12-16 hours.

    • Causality: The sulfur atom of the thiourea first displaces the bromide (alkylation). Subsequent heating provides the activation energy required for the intramolecular nucleophilic attack of the internal nitrogen onto the ester carbonyl, expelling ethanol and forming the thiazolidin-4-one ring[3].

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Collect the resulting precipitate via vacuum filtration, wash with distilled water, and recrystallize from ethanol to ensure high purity for biological assays.

Experimental Validation: Enzyme Inhibition Kinetics

Standard steady-state spectrophotometry is insufficient for evaluating carbonic anhydrase inhibitors because the physiological hydration of CO2​ catalyzed by CA is one of the fastest known enzymatic reactions (turnover number ≈106s−1 ). Therefore, a stopped-flow kinetic assay is mandatory[2].

Protocol 2: Stopped-Flow CO2​ Hydration Assay
  • Objective: To determine the precise inhibition constant ( Ki​ ) of benzenesulfonamide derivatives against hCA isoforms.

  • System Setup: Utilize a stopped-flow spectrophotometer equipped with a 15 ms dead-time mixing chamber.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator. Add the purified hCA enzyme (e.g., hCA II or IX) and the benzenesulfonamide inhibitor at varying concentrations. Incubate for 15 minutes.

    • Causality: Pre-incubation is required to allow the sulfonamide to coordinate with the active-site Zn2+ and reach thermodynamic equilibrium[2].

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20∘C to create a standardized CO2​ solution (approx. 17 mM).

  • Rapid Mixing & Acquisition: Inject equal volumes of the enzyme-inhibitor-indicator solution and the CO2​ substrate solution into the mixing chamber. Monitor the absorbance at 557 nm (the λmax​ for Phenol Red).

    • Causality: As CA hydrates CO2​ to HCO3−​ and H+ , the pH drops, causing a rapid shift in the absorbance of Phenol Red. The stopped-flow apparatus captures this initial velocity within milliseconds before substrate depletion skews the kinetics[2].

  • Data Analysis: Calculate the initial rates from the linear portion of the absorbance-time curve (usually 10-50 ms). Use the Cheng-Prusoff equation to derive the Ki​ from the IC50​ values.

G Enzyme Enzyme + Inhibitor (+ pH Indicator) Mixer Stopped-Flow Rapid Mixing (<15ms) Enzyme->Mixer Inject Substrate CO2 Saturated Water Substrate->Mixer Inject Detection Spectrophotometric Detection (557 nm) Mixer->Detection Observe pH Drop Analysis Kinetic Analysis (Calculate Ki) Detection->Analysis Extract Initial Rate

Workflow of the stopped-flow CO2 hydration assay for determining CA inhibition kinetics.

Conclusion

Benzenesulfonamide derivatives have transcended their traditional roles. By applying rational design principles—such as tethering novel pharmacophores or leveraging them as molecular glues—researchers can target previously undruggable pathways. The rigorous application of mechanistic chemistry, coupled with high-resolution kinetic validation, remains the cornerstone of translating these molecules from the bench to the clinic.

References

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Source: MDPI. URL:5

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Source: ACS Publications. URL: 2

  • A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives. Source: Benchchem. URL:7

  • Sulfonamide Moiety as “Molecular Chimera” in the Design of New Drugs. Source: ResearchGate. URL: 1

  • Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. Source: ResearchGate. URL: 4

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Source: PMC / NIH. URL: 6

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Source: RSC Publishing. URL: 3

Sources

In Silico Analysis of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a strategic and scientifically-grounded workflow. Herein, we explore the causal reasoning behind experimental choices, ensuring a self-validating and robust computational analysis.

While specific biological targets for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide are not extensively documented in publicly available literature[1][2], the benzenesulfonamide scaffold is a well-established pharmacophore known to target a variety of enzymes, most notably carbonic anhydrases (CAs)[3][4][5][6]. Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a potential inhibitor of human Carbonic Anhydrase II (hCA II), a ubiquitous and therapeutically relevant isoform. This approach allows for a detailed exploration of a typical in silico drug discovery workflow.

Part 1: Foundational Analysis and Target Selection

The initial step in any in silico drug discovery project is to gather all available information on the compound of interest and to select a plausible biological target.

1.1. Compound Profile: 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

PropertyValueSource
CAS Number 1105234-37-4[1][2]
Molecular Formula C14H14ClNO3S[2]
Molecular Weight 311.8 g/mol [2]
Chemical Structure (See Figure 1)

Figure 1: 2D Structure of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Caption: 2D chemical structure of the molecule.

1.2. Rationale for Target Selection: Carbonic Anhydrase II

The sulfonamide group is a critical pharmacophore that can act as a zinc-binding group in the active site of metalloenzymes. Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs. The benzenesulfonamide moiety is a classic feature of many potent CA inhibitors[3][5]. Therefore, hCA II is a logical and well-characterized starting point for our in silico investigation.

Part 2: Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

2.1. Workflow Overview

workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 2VVA) Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Run Molecular Docking Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

Caption: Molecular docking workflow.

2.2. Detailed Protocol

Step 1: Protein Preparation

  • Objective: To prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Protocol:

    • Download the crystal structure of human Carbonic Anhydrase II (e.g., PDB ID: 2VVA) from the Protein Data Bank.

    • Remove all water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure using a molecular modeling software package (e.g., AutoDockTools, Schrödinger Maestro, MOE).

    • Assign partial charges to all atoms (e.g., Gasteiger charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT).

  • Causality: Proper protein preparation is crucial as the presence of water molecules can interfere with ligand binding, and the correct protonation states of ionizable residues are essential for accurate prediction of electrostatic interactions.

Step 2: Ligand Preparation

  • Objective: To generate a 3D conformation of the ligand and assign appropriate chemical properties.

  • Protocol:

    • Obtain the 2D structure of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (e.g., from a chemical database or by drawing it in a molecular editor).

    • Convert the 2D structure to a 3D structure using a tool like Open Babel or a molecular builder within a modeling suite.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand in a compatible format (e.g., PDBQT).

  • Causality: Energy minimization ensures a low-energy, stable conformation of the ligand is used for docking. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the protein's active site.

Step 3: Grid Generation

  • Objective: To define the search space for the docking algorithm within the protein's active site.

  • Protocol:

    • Identify the active site of hCA II, which is characterized by the presence of a zinc ion.

    • Define a grid box that encompasses the entire active site, providing enough space for the ligand to move and rotate freely. The size of the grid box should be appropriate for the ligand's dimensions.

  • Causality: The grid box confines the docking search to the region of interest, significantly improving computational efficiency and the relevance of the results.

Step 4: Molecular Docking

  • Objective: To predict the binding pose and affinity of the ligand to the protein.

  • Protocol:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Causality: The docking algorithm systematically explores different orientations and conformations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding free energy.

Step 5: Analysis of Results

  • Objective: To analyze the predicted binding poses and interactions.

  • Protocol:

    • Visualize the docked poses of the ligand in the protein's active site.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

    • Rank the poses based on their docking scores.

  • Causality: This analysis provides insights into the key residues involved in ligand binding and the structural basis for the predicted affinity. The sulfonamide group is expected to coordinate with the active site zinc ion, a hallmark of CA inhibitors.

Part 3: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations can assess the stability of the complex over time, providing a more dynamic and realistic representation of the binding event.

3.1. MD Simulation Workflow

md_workflow System_Setup System Setup (Solvation & Ionization) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production_MD->Trajectory_Analysis

Caption: Molecular dynamics simulation workflow.

3.2. Detailed Protocol

Step 1: System Preparation

  • Objective: To prepare the docked complex for simulation in a physiologically relevant environment.

  • Protocol:

    • Take the best-ranked docked pose of the 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide-hCA II complex.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Causality: Solvation and ionization create a more realistic simulation environment, mimicking the aqueous conditions of the cell.

Step 2: Energy Minimization

  • Objective: To remove any steric clashes or unfavorable geometries in the initial system.

  • Protocol:

    • Perform a series of energy minimization steps, typically using the steepest descent and conjugate gradient algorithms.

  • Causality: This step relaxes the system to a local energy minimum, ensuring a stable starting point for the simulation.

Step 3: Equilibration

  • Objective: To bring the system to the desired temperature and pressure.

  • Protocol:

    • Perform a short simulation in the NVT (canonical) ensemble to bring the system to the target temperature, with restraints on the protein and ligand heavy atoms.

    • Perform another short simulation in the NPT (isothermal-isobaric) ensemble to adjust the system to the target pressure, gradually releasing the restraints.

  • Causality: Equilibration ensures that the system is stable at the desired simulation conditions before the production run.

Step 4: Production MD

  • Objective: To generate a trajectory of the system's atomic motions over time.

  • Protocol:

    • Run the simulation for a sufficiently long period (e.g., 100 ns) without any restraints.

  • Causality: The production run allows for the sampling of different conformations of the complex and provides data for analyzing its dynamic behavior.

Step 5: Trajectory Analysis

  • Objective: To analyze the stability and dynamics of the ligand-protein complex.

  • Protocol:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess their stability over time.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions observed in the docking study.

  • Causality: A stable RMSD for both the protein and the ligand suggests a stable binding mode. RMSF analysis can highlight regions of the protein that may be important for ligand binding and flexibility.

Part 4: ADMET Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction provides a rapid and cost-effective way to flag potential liabilities.

4.1. ADMET Prediction Workflow

admet_workflow Input_Structure Input Ligand Structure ADMET_Prediction ADMET Prediction (e.g., SwissADME, pkCSM) Input_Structure->ADMET_Prediction Data_Analysis Analysis of Physicochemical and Pharmacokinetic Properties ADMET_Prediction->Data_Analysis Toxicity_Assessment Toxicity Risk Assessment Data_Analysis->Toxicity_Assessment

Caption: ADMET prediction workflow.

4.2. Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide using established in silico models.

ParameterPredicted ValueInterpretation
Molecular Weight 311.8 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP 3.5Optimal for oral bioavailability
Topological Polar Surface Area (TPSA) 65.6 ŲGood cell permeability (<140 Ų)
Number of Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five (≤5)
Number of Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule of Five (≤10)
Aqueous Solubility (LogS) -3.8Moderately soluble
Human Intestinal Absorption >90%High
Blood-Brain Barrier Permeability LowUnlikely to cause CNS side effects
CYP2D6 Inhibition Likely inhibitorPotential for drug-drug interactions
AMES Toxicity Non-mutagenicLow risk of carcinogenicity
hERG Inhibition Low riskLow risk of cardiotoxicity

4.3. Interpretation and Next Steps

The in silico ADMET profile of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide appears generally favorable for an orally administered drug candidate. However, the predicted inhibition of CYP2D6 warrants further investigation through in vitro assays, as this could lead to clinically significant drug-drug interactions.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the analysis of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide as a potential inhibitor of Carbonic Anhydrase II. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can build a robust understanding of the compound's potential therapeutic efficacy and safety profile at an early stage of the drug discovery process. The methodologies and causal reasoning presented here provide a solid foundation for further computational and experimental validation.

References

  • Lolak, N., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. International Journal of Molecular Sciences, 21(10), 3661. [Link]

  • Mary, Y., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Molecular Structure, 1235, 130239. [Link]

  • Pradhan, S., & Sinha, C. (2018). Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach. Journal of the Indian Chemical Society, 95(3), 269-276. [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Ghorab, M. M., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics, 41(17), 8569-8586. [Link]

  • ChemSrc. (2026). 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. [Link]

  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

  • ChemSrc. (2026). CAS#:1105234-37-4 | 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. [Link]

Sources

Spectroscopic Characterization of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and interpret the resulting spectral data with authoritative grounding. The objective is to furnish a robust framework for the unambiguous structural elucidation and purity assessment of this sulfonamide compound.

Molecular Structure and Physicochemical Properties

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-chlorinated benzene ring attached to the sulfur atom and a phenoxyethyl group on the nitrogen atom. The accurate characterization of this structure is paramount for its application in research and development, as its chemical properties and biological activity are intrinsically linked to its precise molecular architecture.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Output prep Dissolve sample in suitable solvent (e.g., Methanol) esi Electrospray Ionization (ESI) Generate [M+H]⁺ ions prep->esi Infuse sample analyzer Mass Analyzer (e.g., Quadrupole, TOF) Separate ions by m/z esi->analyzer detector Detector Record ion abundance analyzer->detector spectrum Mass Spectrum Plot of Abundance vs. m/z detector->spectrum

Figure 2: General experimental workflow for Mass Spectrometry analysis.

Experimental Protocol: MS (ESI)
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile. [1]2. Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire the mass spectrum in positive ion mode. The ESI source parameters (e.g., capillary voltage, gas flow, temperature) should be optimized to maximize the signal of the molecular ion.

  • Fragmentation (Optional): For structural confirmation (MS/MS), select the molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum.

Mass Spectral Data and Interpretation

The mass spectrum will confirm the molecular weight and provide structural insights through predictable fragmentation pathways.

  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ will appear at m/z 312.0 . The presence of one chlorine atom will also result in a characteristic isotopic pattern, with a smaller peak at m/z 314.0 ([M+2+H]⁺) that is approximately one-third the intensity of the m/z 312 peak.

  • Key Fragmentation Pathways: The C-N bond between the ethyl group and the sulfonamide nitrogen is a likely point of cleavage.

parent Parent Ion [M+H]⁺ m/z = 312.0 frag1 Fragment A [C₈H₉O]⁺ m/z = 121.1 parent->frag1 Loss of C₆H₆ClNO₂S frag2 Fragment B [C₆H₄ClNO₂S]⁺ m/z = 190.0 parent->frag2 Loss of C₈H₉O frag3 Fragment C [C₆H₄Cl]⁺ m/z = 111.0 frag2->frag3 Loss of SO₂

Figure 3: Proposed key fragmentation pathways for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in ESI-MS.

Table 5: Predicted Key Fragments in ESI-MS

m/z (Nominal) Proposed Fragment Ion Formula
312.0 [M+H]⁺ [C₁₄H₁₅ClNO₃S]⁺
190.0 [3-chlorobenzenesulfonyl]⁺ [C₆H₄ClNO₂S]⁺
121.1 [phenoxyethyl]⁺ [C₈H₉O]⁺

| 111.0 | [3-chlorophenyl]⁺ | [C₆H₄Cl]⁺ |

The fragmentation resulting in the ion at m/z 190 is particularly diagnostic, representing the intact 3-chlorobenzenesulfonyl moiety, a common fragmentation pattern for such sulfonamides. [2]

Conclusion

The collective application of NMR, IR, and MS provides a powerful and orthogonal approach to the comprehensive characterization of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the sulfonamide and ether moieties. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The protocols and interpretive data presented in this guide constitute a self-validating system for the rigorous identification and quality assessment of this compound, ensuring scientific integrity for researchers and drug development professionals.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. BenchChem Technical Guides.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for various sulfonamides. RSC Publishing.
  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1825. [Link]

  • Chemsrc. (2026). 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. Chemical Database. [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 36(1).
  • Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 60(5), 558-564. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory synthesis of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. Benzenesulfonamides are a pivotal class of compounds in medicinal chemistry and drug development, known for a wide array of biological activities.[1] This guide details a robust and reproducible synthetic method starting from commercially available precursors: 3-chlorobenzenesulfonyl chloride and 2-phenoxyethanamine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery. It encompasses a detailed step-by-step procedure, including reaction setup, work-up, purification, and characterization, while also explaining the rationale behind key experimental choices. Safety protocols and detailed visualizations are included to ensure successful and safe execution.

Introduction and Rationale

The benzenesulfonamide moiety is a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents.[1] The synthesis of novel derivatives allows for the exploration of new chemical space and the development of compounds with tailored pharmacological profiles. The target molecule, 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS 1105234-37-4), combines the 3-chlorobenzenesulfonamide core with a flexible phenoxyethyl side chain, offering a unique scaffold for further investigation.

The chosen synthetic strategy is a classical and highly efficient nucleophilic substitution reaction between an amine and an arylsulfonyl chloride.[2] This method is widely applicable, reliable, and allows for the straightforward formation of the sulfonamide bond. The protocol employs pyridine as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme

Figure 1: Synthesis of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide from 3-chlorobenzenesulfonyl chloride and 2-phenoxyethanamine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
3-Chlorobenzenesulfonyl chloride2888-06-4C₆H₄Cl₂O₂S211.06Corrosive, Causes severe skin burns and eye damage[3]
2-Phenoxyethanamine1758-46-9C₈H₁₁NO137.18Irritant
Pyridine (Anhydrous)110-86-1C₅H₅N79.10Flammable, Harmful if swallowed/inhaled/in contact with skin
Dichloromethane (DCM, Anhydrous)75-09-2CH₂Cl₂84.93Carcinogen, Skin/Eye Irritant
Hydrochloric Acid (HCl), 1 M7647-01-0HCl36.46Corrosive
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01None
Brine (Saturated NaCl solution)7647-14-5NaCl58.44None
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37None
Ethanol (95%)64-17-5C₂H₆O46.07Flammable
Deionized Water7732-18-5H₂O18.02None
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis.[4][5]

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethanamine (1.0 eq, e.g., 1.37 g, 10.0 mmol).

  • Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.2 eq, e.g., 0.95 g, 0.97 mL, 12.0 mmol) to the solution. Causality: Pyridine acts as a base to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

Addition of Sulfonyl Chloride
  • In a separate 50 mL flask, dissolve 3-chlorobenzenesulfonyl chloride (1.0 eq, e.g., 2.11 g, 10.0 mmol) in 10 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel.

  • Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality: The reaction is exothermic. Slow, dropwise addition at low temperature prevents overheating, which can lead to side reactions and degradation of the product.

Reaction Progression and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 4-6 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The starting amine and the sulfonamide product should be UV active.

    • The reaction is complete when the spot corresponding to 2-phenoxyethanamine has been consumed.

Work-up and Isolation
  • Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (twice). Causality: This removes excess pyridine by forming the water-soluble pyridinium hydrochloride salt.

    • 50 mL of saturated NaHCO₃ solution. Causality: This neutralizes any remaining acidic species.

    • 50 mL of brine. Causality: This removes residual water from the organic layer and aids in layer separation.

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or viscous oil.

Purification
  • Purify the crude product by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol (95%).

  • Slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry under vacuum.[6]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyDataSource
Molecular Formula C₁₄H₁₄ClNO₃S[7]
Molecular Weight 311.8 g/mol [7]
CAS Number 1105234-37-4[7][8]
Appearance Expected to be a white to off-white solidN/A
Melting Point To be determined experimentally[7]
¹H NMR Expected signals: Aromatic protons (multiplets, ~7.0-8.0 ppm), -OCH₂- (triplet), -CH₂N- (quartet), -NH- (broad singlet), Ar-H protons from phenoxy group.N/A
IR (cm⁻¹) Expected peaks: ~3300 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch), ~1600 & ~1480 (aromatic C=C stretch).[2]N/A
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 312.0 or [M-H]⁻ at m/z 310.0.N/A

Visualized Workflows

Experimental Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Dissolve Amine & Pyridine in Anhydrous DCM C Cool Amine Solution to 0 °C A->C B Dissolve Sulfonyl Chloride in Anhydrous DCM D Add Sulfonyl Chloride Solution Dropwise at 0 °C C->D E Stir at Room Temp (4-6 hours) D->E F Monitor by TLC E->F G Quench with Water F->G H Wash with 1M HCl G->H I Wash with NaHCO₃ H->I J Wash with Brine I->J K Dry (MgSO₄) & Evaporate J->K L Recrystallize from Ethanol/Water K->L M Characterize Product (NMR, IR, MS, MP) L->M

Caption: Flowchart of the synthesis and purification process.

Reaction Mechanism

G RNH2 R-NH₂ (2-Phenoxyethanamine) Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack ArSO2Cl Ar-SO₂Cl (3-Chlorobenzenesulfonyl Chloride) ArSO2Cl->Intermediate Product Ar-SO₂-NH-R (Final Product) Intermediate->Product Loss of Cl⁻ HCl HCl Intermediate->HCl

Caption: Simplified mechanism of sulfonamide bond formation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Chlorobenzenesulfonyl chloride: This compound is highly corrosive and moisture-sensitive.[3] Handle with extreme care, avoid contact with skin and eyes, and prevent inhalation of its vapors. It reacts with water to release HCl gas.

    • Pyridine: Flammable and toxic. Avoid ignition sources and skin contact.

    • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]

  • Poulsen, S. A., et al. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Available from: [Link]

  • Kuneš, J., et al. (2019, December 29). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PMC. Available from: [Link]

  • Güleç, Ö., et al. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity an. Taylor & Francis Online. Available from: [Link]

  • Chemsrc. (2026, March 3). 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. Available from: [Link]

  • Gowda, B. T., et al. (n.d.). N-(3-Chlorophenyl)benzenesulfonamide. PMC - NIH. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of N-(β-chloroethyl)-benzene sulfonamide. Available from: [Link]

  • Aziz-ur-Rehman, et al. (n.d.). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and.... Available from: [Link]

  • Chemsrc. (2026, March 3). CAS#:1105234-37-4 | 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. Available from: [Link]

  • R Discovery. (1951, September 1). The Reaction of 3-Chlorosulfonylbenzoyl Chloride with Amines. Available from: [Link]

  • PubChem. (n.d.). 3-Chlorobenzenesulphonyl chloride. Available from: [Link]

Sources

analytical methods for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Method Development and Validation for the Quantification of 3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide in Plasma by UHPLC-ESI-MS/MS

Introduction

The compound 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1105234-37-4)[1] is a synthetic sulfonamide derivative of high interest in early-stage drug discovery and pharmacokinetic (PK) profiling. Accurately quantifying moderately lipophilic sulfonamides in complex biological matrices requires high-throughput, highly sensitive, and selective analytical methods[2]. This application note details a comprehensive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for researchers and drug development professionals.

Mechanistic Grounding & Experimental Rationale

To ensure scientific integrity, every step of this protocol has been optimized based on the physicochemical properties of the analyte (Molecular Weight: 311.8 g/mol ; estimated LogP: ~3.5; pKa: ~9.5).

  • Sample Preparation Causality: Protein precipitation (PPT) utilizing acetonitrile (ACN) was selected over solid-phase extraction (SPE) to maximize throughput while maintaining excellent recovery. Acetonitrile effectively denatures plasma proteins by disrupting hydrogen bonding and hydrophobic interactions. A 1:3 (v/v) plasma-to-solvent ratio ensures >98% protein removal, mitigating matrix effects in the MS source.

  • Chromatographic Causality: A sub-2 µm C18 stationary phase provides the high theoretical plate counts necessary for sharp peak shapes. The mobile phase is modified with 0.1% formic acid. This acidic environment suppresses the ionization of the sulfonamide nitrogen in the liquid phase, ensuring the molecule remains neutral for optimal hydrophobic retention on the C18 column. Simultaneously, the formic acid provides an abundant proton source to drive [M+H]+ formation during electrospray ionization (ESI)[2].

  • Mass Spectrometry Causality: Under collision-induced dissociation (CID), sulfonamides characteristically yield strong [M+H]+ precursor ions and undergo cleavage at the relatively weak S-N bond[3]. For this analyte, the precursor is m/z 312.0, with the 3-chlorobenzenesulfonyl cation (m/z 175.0) serving as the highly stable primary quantifier.

Visualized Workflows and Pathways

Bioanalytical_Workflow P1 1. Plasma Sample (Spiked with IS) P2 2. Protein Precipitation (Acetonitrile, 1:3 v/v) P1->P2 P3 3. Vortex & Centrifuge (14,000 rpm, 10 min) P2->P3 P4 4. Supernatant Transfer & N2 Evaporation P3->P4 P5 5. Reconstitution (Initial Mobile Phase) P4->P5 P6 6. UHPLC Separation (C18 Column) P5->P6 P7 7. ESI-MS/MS Detection (Positive MRM Mode) P6->P7 P8 8. Data Processing & Quantification P7->P8

Fig 1. Step-by-step bioanalytical sample preparation and UHPLC-MS/MS workflow.

Fragmentation_Pathway M1 Precursor Ion[M+H]+ m/z 312.0 M2 3-chlorobenzenesulfonyl m/z 175.0 (Quantifier) M1->M2 Cleavage of S-N bond M3 Phenoxyethyl cation m/z 121.1 (Qualifier) M1->M3 Cleavage of C-N bond

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for the sulfonamide analyte.

Step-by-Step Experimental Protocols

The Self-Validating Batch System

To guarantee trustworthiness and regulatory compliance, every analytical run must act as a self-validating system. A batch is only accepted if it contains the following sequentially injected framework[4]:

  • System Suitability Test (SST): A neat standard injected prior to the run to verify instrument sensitivity and stable retention times.

  • Blank & Zero Samples: Matrix without analyte/IS (Blank) and matrix with IS only (Zero) to rule out carryover and isotopic interference.

  • Calibration Curve: Minimum of 6 non-zero standards.

  • Bracketing QCs: Low, Mid, and High Quality Control samples interspersed at a ratio of ≥5% of total unknown samples. Acceptance Criteria: ≥75% of calibration standards and ≥67% of QC samples must fall within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ)[5].

Sample Extraction Procedure
  • Aliquot 50 µL of human plasma (blank, spiked, or incurred sample) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog at 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (100%) to initiate protein precipitation.

  • Vortex vigorously for 2 minutes at 2,500 rpm to ensure complete matrix disruption.

  • Centrifuge at 14,000 rpm (4°C) for 10 minutes to pellet the denatured proteins.

  • Transfer 150 µL of the clear supernatant to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (95:5, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Instrumental Conditions

Table 1: UHPLC Gradient Program (Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm; Temp: 40°C; Injection Vol: 2 µL)

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.00.4095%5%
0.50.4095%5%
3.00.4010%90%
4.00.4010%90%
4.10.4095%5%
5.50.4095%5%

Table 2: Optimized Mass Spectrometry (MRM) Parameters (Source Temp: 500°C; Ion Spray Voltage: 5500 V; Curtain Gas: 30 psi)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
3-chloro-N-(2-phenoxyethyl)benzenesulfonamide312.0175.0 (Quantifier)6025
3-chloro-N-(2-phenoxyethyl)benzenesulfonamide312.0121.1 (Qualifier)6035
Internal Standard (SIL-IS)317.0180.06025

Bioanalytical Method Validation Summary

The method was validated in strict accordance with the ICH M10 Bioanalytical Method Validation Guidelines [4] and the FDA 2018 BMV Guidance [5].

Table 3: Summary of Method Validation Results

Validation ParameterExperimental ResultRegulatory Acceptance Criteria (ICH M10)
Linearity & Range 1.0 – 1000 ng/mL (R² = 0.998)R² ≥ 0.990; Back-calculated conc. ±15%
Sensitivity (LLOQ) 1.0 ng/mL (S/N > 10)Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision 3.2% – 8.5% (CV%)CV ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision 4.1% – 9.2% (CV%)CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +6.2%± 15% of nominal (± 20% at LLOQ)
Matrix Effect 92.4% – 105.1% (IS-normalized)CV ≤ 15% across 6 distinct matrix lots
Benchtop Stability Stable for 24h at Room TempDeviation ≤ 15% from nominal

References

  • 3-chloro-N-(2-phenoxyethyl)
  • Source: European Medicines Agency (EMA)
  • Source: U.S. Food and Drug Administration (FDA)
  • LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides in Human Plasma Source: PubMed / Biomedical Chromatography URL
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: ResearchGate / Rapid Communications in Mass Spectrometry URL

Sources

Application Note: Profiling 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide as a Novel Kinase Inhibitor Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Rationale

The discovery of selective small-molecule kinase inhibitors (SMKIs) requires rigorous validation of both biochemical potency and physiological target engagement. This application note details the evaluation pipeline for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (3-CNPB) , a synthetic sulfonamide derivative.

Historically, the benzenesulfonamide pharmacophore has served as a privileged scaffold in kinase drug discovery (e.g., targeting BRAF or MEK in the MAPK pathway). The sulfonamide moiety typically acts as a critical hydrogen-bond donor/acceptor network within the highly conserved ATP-binding hinge region or the adjacent allosteric DFG-out pocket. By coupling this anchor to a flexible, lipophilic 2-phenoxyethyl tail, 3-CNPB is structurally primed to occupy hydrophobic specificity pockets unique to select oncogenic kinases.

To validate 3-CNPB as a viable therapeutic probe, we present a self-validating, two-tier experimental workflow: (1) Cell-free biochemical profiling using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and (2) Intracellular target validation using the Cellular Thermal Shift Assay (CETSA).

Physicochemical Profiling & Structural Logic

Before initiating in vitro assays, it is critical to evaluate the physicochemical properties of the probe to ensure it meets the criteria for cell permeability and assay solubility. The structural logic of 3-CNPB is summarized below.

PropertyValueRationale for Kinase Targeting
Compound Name 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide-
Molecular Weight 311.78 g/mol Highly favorable for passive membrane diffusion (<500 Da).
Pharmacophore BenzenesulfonamideClassic hinge-binding or DFG-out allosteric anchoring motif.
H-Bond Donors 1Sulfonamide NH interacts with the kinase hinge region backbone.
H-Bond Acceptors 4Sulfonyl and ether oxygens coordinate with active site residues.
Lipophilic Tail 2-phenoxyethyl groupOccupies the hydrophobic pocket adjacent to the ATP-binding site.
Halogen Substitution 3-ChloroEnhances metabolic stability and provides favorable halogen bonding.

Pathway Targeting Strategy

For the purpose of this application note, we will model the evaluation of 3-CNPB against the MAPK/ERK signaling cascade , a frequent target for sulfonamide-based inhibitors.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds RAS RAS (Active) RTK->RAS Activates BRAF BRAF Kinase RAS->BRAF Phosphorylates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor 3-CNPB (Sulfonamide Probe) Inhibitor->BRAF Blocks ATP Pocket

Fig 1: Proposed mechanism of action of 3-CNPB interrupting the MAPK/ERK signaling pathway.

Experimental Methodologies: A Self-Validating Workflow

To establish true efficacy, a compound must demonstrate both biochemical inhibition and physiological target engagement. The following workflow ensures that artifacts (e.g., compound auto-fluorescence or non-specific cytotoxicity) are systematically ruled out.

Workflow Prep 1. Compound Preparation (3-CNPB in 100% DMSO) TRFRET 2. TR-FRET Kinase Assay (Cell-Free IC50 Determination) Prep->TRFRET Serial Dilution (10-point) CETSA 3. CETSA (Live-Cell Target Engagement) Prep->CETSA Intact Cell Incubation Analysis 4. Data Integration (In Vitro vs. In Cellulo Correlation) TRFRET->Analysis Biochemical IC50 CETSA->Analysis Thermal Shift (ΔTm)

Fig 2: Integrated workflow for validating 3-CNPB as a targeted kinase inhibitor.

Cell-Free Target Validation via TR-FRET

Causality & Principle: Time-resolved fluorescence resonance energy transfer (TR-FRET) is the gold standard for high-throughput kinase screening[1]. By introducing a time delay (typically 50–150 microseconds) between excitation and emission measurement, TR-FRET eliminates short-lived background auto-fluorescence from the assay buffer and the screening compounds themselves, ensuring a high signal-to-noise ratio[1].

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-CNPB in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate using an acoustic liquid handler to minimize plastic adherence.

  • Enzyme Reaction: Add 5 µL of the target kinase (e.g., BRAF) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality note: DTT is included to prevent oxidative cross-linking of the kinase, while Brij-35 prevents non-specific adsorption to the well walls.

  • Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined Michaelis constant, Km​ ) and a biotinylated peptide substrate. Incubate at room temperature for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-cryptate labeled anti-phospho antibody, and Streptavidin-XL665. Causality note: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio to determine the extent of substrate phosphorylation.

Self-Validation & Quality Control: A plate is deemed acceptable only if the Z'-factor is > 0.6 . This is calculated using 100% DMSO as the negative control (maximum activity) and a reference pan-kinase inhibitor (e.g., Staurosporine) as the positive control (maximum inhibition).

Live-Cell Target Engagement via CETSA

Causality & Principle: Biochemical IC50 values do not guarantee that a drug can cross the cell membrane or find its target in the crowded intracellular milieu. The Cellular Thermal Shift Assay (CETSA) provides direct quantification of target engagement in live cells[2]. The biophysical principle relies on the thermodynamic stabilization of a protein's folded state upon ligand binding; as the temperature increases, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures[2].

Step-by-Step Protocol:

  • Cell Treatment: Seed the target cancer cell line (e.g., A375 melanoma cells) in a 6-well plate. Treat with 10 µM 3-CNPB or a DMSO vehicle control (final DMSO concentration ≤ 0.1%) for 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes. Subject each tube to a different temperature using a thermal cycler gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Causality note: Chemical lysis buffers containing detergents are avoided here, as they can artificially alter protein melting curves. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully extract the supernatant (containing the soluble, folded target protein). Analyze the soluble fraction via Western Blot or AlphaScreen technology using an antibody specific to the target kinase.

  • Data Analysis: Plot the relative protein abundance against temperature to generate a melt curve. Calculate the shift in melting temperature ( ΔTm​ ) between the DMSO control and the 3-CNPB treated samples.

Self-Validation & Quality Control: A single-concentration thermal shift is prone to false positives. To self-validate the hit, an Isothermal Dose-Response Fingerprint (ITDRF) must be performed. Cells are heated to the specific Tagg​ (the temperature where 75% of the target protein is denatured in the DMSO control) while being treated with a concentration gradient of 3-CNPB. A sigmoidal stabilization curve confirms specific, dose-dependent target engagement inside the living cell.

References

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.[Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide as a Modulator of Diacylglycerol Kinase Signaling

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this broad class of molecules, 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide represents a novel investigational compound. While direct biological targets of this specific molecule are not yet extensively characterized in the public domain, its structural features suggest a potential role as a kinase inhibitor.

This document puts forth the hypothesis that 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide acts as an inhibitor of Diacylglycerol Kinase (DGK) . DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[3] This enzymatic reaction is a critical regulatory node in lipid signaling, controlling the balance between two potent second messengers, DAG and PA, which in turn modulate a plethora of cellular processes including cell proliferation, apoptosis, and immune responses.[3] The dysregulation of DGK activity has been implicated in various diseases, including cancer and immunological disorders, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the effects of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in cell-based assays, centered around its hypothesized role as a DGK inhibitor. The protocols detailed herein are designed to be self-validating, offering a logical workflow from target engagement to cellular phenotype.

Hypothesized Signaling Pathway: DGK Inhibition

The following diagram illustrates the central role of Diacylglycerol Kinase in cellular signaling and the hypothesized point of intervention for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PA Phosphatidic Acid (PA) PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates DGK Diacylglycerol Kinase (DGK) DGK->DAG phosphorylates DGK->PA produces mTOR mTOR Pathway PA->mTOR activates Compound 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide Compound->DGK inhibits (Hypothesized) Proliferation Cell Proliferation PKC->Proliferation RasGRP->Proliferation mTOR->Proliferation Apoptosis Apoptosis Receptor Receptor Activation Receptor->PLC activates Experimental_Workflow A Protocol 1: In Vitro DGK Activity Assay (Target Engagement) B Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) A->B Confirms cellular target binding C Protocol 3: Cytotoxicity Assessment (MTT Assay) (Cellular Viability) B->C Determines non-toxic concentration range D Protocol 4: Apoptosis Induction Analysis (Annexin V/PI Staining) (Phenotypic Response) C->D Evaluates pro-apoptotic effects E Protocol 5: Cell Proliferation Assay (BrdU Incorporation) (Phenotypic Response) C->E Evaluates anti-proliferative effects

Caption: Recommended Experimental Workflow.

Protocol 1: In Vitro Diacylglycerol Kinase (DGK) Activity Assay

Objective: To determine the direct inhibitory effect of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide on DGK enzyme activity. This assay measures the production of ADP, a product of the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity. [4] Materials:

  • Recombinant human DGK enzyme (e.g., DGKα, DGKζ)

  • Diacylglycerol (DAG) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in DMSO. A typical starting concentration is 10 mM. Further dilute in Kinase Reaction Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µl of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of DGK enzyme solution (concentration to be optimized, e.g., 20 ng per reaction).

    • Add 2 µl of a mixture of DAG substrate and ATP (e.g., 100 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent decrease in luminescence in the presence of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide would indicate direct inhibition of DGK activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide with its target protein (hypothetically DGK) in a cellular context.

Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. By heating intact cells treated with the compound and then analyzing the amount of soluble protein remaining at different temperatures, one can infer target engagement.

Materials:

  • Cancer cell line expressing the DGK isoform of interest (e.g., Jurkat cells for DGKα and DGKζ)

  • 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies for Western blotting (anti-DGK and loading control)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either the compound at a desired concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at high speed.

  • Protein Analysis: Analyze the amount of soluble DGK in the supernatant by Western blotting using a specific anti-DGK antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome: A rightward shift in the thermal denaturation curve of DGK in cells treated with 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide compared to untreated cells.

Protocol 3: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide on a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells, HCT-116 colon cancer cells) [5]* 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the assay (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in cell viability, indicating the cytotoxic potential of the compound.

Protocol 4: Apoptosis Induction Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cancer cell line

  • 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the compound-treated group compared to the control group.

Protocol 5: Cell Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide on cell proliferation.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of proliferating cells. The incorporated BrdU can be detected using a specific anti-BrdU antibody in an ELISA-based assay.

Materials:

  • Cancer cell line

  • 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

  • BrdU Cell Proliferation Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of the compound (below the IC₅₀) for 24-48 hours in a 96-well plate.

  • BrdU Labeling: Add BrdU labeling solution to the wells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

  • Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA according to the kit's instructions.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the effect on cell proliferation.

Expected Outcome: A dose-dependent decrease in BrdU incorporation, indicating an anti-proliferative effect of the compound.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: In Vitro DGK Inhibition by 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

DGK IsoformIC₅₀ (µM)
DGKαValue
DGKζValue
DGKθValue

Table 2: Cellular Activity of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cell LineAssayEndpointResult (IC₅₀ or % effect)
HCT-116MTTCytotoxicityValue µM
MCF-7MTTCytotoxicityValue µM
JurkatAnnexin V/PIApoptosisValue% at IC₅₀
HCT-116BrdUProliferationValue% inhibition at 0.5x IC₅₀

References

  • Egebjerg, D., et al. (2017). Measuring Diacylglycerol Kinase-θ Activity and Binding. Methods in Enzymology, 593, 235-256. [Link]

  • Cell Biolabs, Inc. (n.d.). DAG Kinase Activity Assay Kit. Retrieved from [Link]

  • Puñedo, J., et al. (2019). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. Molecules, 24(12), 2296. [Link]

  • Arigo Biolaboratories Corp. (n.d.). ARG82231 DAG kinase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Saeedi, M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 851–858. [Link]

  • Otsuka, M., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(4), 277-286. [Link]

  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1825. [Link]

  • Lee, J. H., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences, 23(17), 9906. [Link]

  • Chen, Y., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(10), 7149–7167. [Link]

  • Al-Masoudi, N. A., et al. (2023). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Pharmaceuticals, 16(5), 743. [Link]

  • Martins, C. A., et al. (2016). Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and p-(N-alkyl)lactam sulfonamides (9–20). Tetrahedron Letters, 57(30), 3274-3277. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(10), 5515-5520. [Link]

Sources

Application Note: Optimized Protocol for the Dissolution of 3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1105234-37-4) is a synthetic small molecule characterized by high lipophilicity. The structural combination of a benzenesulfonamide core and a phenoxyethyl moiety renders the compound highly hydrophobic, resulting in exceptionally poor aqueous solubility.

Direct introduction of this compound into aqueous cell culture media is thermodynamically unfavorable. It will result in rapid crystallization and micro-precipitation, leading to inaccurate dosing, irreproducible data, and false-negative assay results. To overcome this barrier, Dimethyl Sulfoxide (DMSO) must be utilized as the primary solvent to disrupt the compound's crystal lattice, followed by a highly controlled, step-wise dilution strategy into aqueous media.

Scientific Rationale & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific handling steps are required, rather than just following a recipe. The dissolution of hydrophobic sulfonamides is governed by the following mechanistic principles:

  • Solvent Selection & Hygroscopy: DMSO is the universal solvent of choice for hydrophobic organic compounds in biological screening . However, DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture during repeated vial openings, its solvation capacity decreases drastically, causing the compound to precipitate out of solution . Therefore, anhydrous DMSO (≥99.9% purity, stored under inert gas) is strictly required, and aliquoting is mandatory to prevent water uptake.

  • The "Solvent Effect" on In Vitro Models: While DMSO is excellent for dissolution, it is biologically active. High concentrations of DMSO (>0.1% to 0.5% v/v) can induce cellular toxicity, alter plasma membrane permeability, and interfere with assay readouts by inactivating certain biological complexes . This protocol is mathematically structured to ensure the final DMSO concentration never exceeds 0.1% (v/v) in the cell culture well.

  • Preventing the "Crash-Out" Effect: When a highly concentrated DMSO stock is introduced directly to aqueous media, the local polarity shifts instantly. If the media is cold, or if the addition is too rapid, the compound will nucleate and form micro-precipitates (crashing out). Pre-warming the media and utilizing rapid vortexing during addition prevents this localized super-saturation.

Quantitative Data & Reagent Specifications

The following table summarizes the critical physicochemical parameters and target concentrations required for a successful in vitro workflow.

ParameterSpecification / Target ValueRationale
Primary Solvent 100% Anhydrous DMSO (≥99.9%)Disrupts crystal lattice; prevents hydrolysis.
Master Stock Concentration 10 mMBalances complete solubility with manageable dilution factors.
Intermediate Stock Concentration 1000X of final desired concentrationEnsures exactly 0.1% DMSO when diluted 1:1000 in media.
Max Final in vitro Concentration 10 µMHigher concentrations risk precipitation even at 0.1% DMSO.
Max Tolerable DMSO in Media ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and membrane artifacts.
Storage Temperature (Stocks) -20°C to -80°C (Amber Vials)Prevents thermal degradation and limits photo-oxidation.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Allow the vial of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: In a chemical fume hood, accurately weigh the required mass of the compound into a sterile, solvent-resistant microcentrifuge tube. (e.g., For a 10 mM stock, dissolve 3.10 mg in 1.0 mL of anhydrous DMSO, assuming a molecular weight of ~310 g/mol ).

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap tightly.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 5–10 minutes.

  • Aliquoting: Divide the master stock into 10 µL to 20 µL single-use aliquots in amber vials. Store immediately at -20°C. Never freeze-thaw.

Phase 2: Intermediate Dilution (Creating the 1000X Working Stock)

Do not dilute the 10 mM stock directly into media if your target concentration is low (e.g., 1 µM), as this would require pipetting sub-microliter volumes, leading to massive error.

  • Thaw one aliquot of the 10 mM master stock on ice.

  • Dilute the master stock in 100% DMSO to create a 1000X working stock.

    • Example: For a final in vitro assay concentration of 1 µM, prepare a 1 mM intermediate stock by mixing 10 µL of the 10 mM master stock with 90 µL of anhydrous DMSO.

Phase 3: Aqueous Media Dilution (Critical Step)
  • Pre-warm the target cell culture media (e.g., DMEM or RPMI containing FBS) to 37°C in a water bath. Cold media will cause instant precipitation.

  • Create a 1:1000 dilution by adding 1 µL of the 1000X working stock to 999 µL of pre-warmed media.

  • Addition Technique: Add the DMSO stock dropwise directly into the center of the media while simultaneously vortexing the tube at medium speed. Do not let the pure DMSO run down the side of the plastic tube.

Phase 4: Self-Validating Quality Control (QC)

Every robust protocol must be a self-validating system. Before applying the dosed media to your precious cell cultures, verify that the compound has not precipitated:

  • Transfer 100 µL of the final dosed media to a clear 96-well plate.

  • Transfer 100 µL of a vehicle control (media + 0.1% DMSO) to an adjacent well.

  • Measure the absorbance at 600 nm (OD600) using a microplate reader.

  • Validation: If the OD600 of the dosed media is >0.05 above the vehicle control, micro-precipitates have formed (light scattering). The solution must be discarded, and Phase 3 must be repeated with more vigorous mixing.

Workflow Visualization

G A 1. Weigh Compound 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide B 2. Add Anhydrous DMSO (Target: 10 mM Master Stock) A->B Fume Hood C 3. Vortex & Sonicate (Visual QC: Clear Solution) B->C D 4. Aliquot & Store (-20°C, Avoid Freeze-Thaw) C->D Amber Vials E 5. Intermediate Dilution (Prepare 1000X Stocks in DMSO) D->E Thaw on Ice F 6. Aqueous Media Dilution (Pre-warmed Media, Dropwise) E->F Rapid Mixing G 7. In Vitro Assay (Final DMSO ≤ 0.1% v/v) F->G Cell Treatment

Workflow for the dissolution and aqueous dilution of hydrophobic sulfonamide derivatives.

References

  • Title: In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: Journal of Biomolecular Screening / ResearchGate URL: [Link]

  • Title: Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

Application Note: Safe Handling, Storage, and Preparation Protocols for 3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guide

Introduction & Chemical Profiling

In medicinal chemistry and drug discovery, sulfonamide derivatives are frequently utilized for their diverse biological activities, ranging from carbonic anhydrase inhibition to antimicrobial properties. 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1105234-37-4) is a specialized structural analog characterized by a sulfonamide core flanked by a chlorobenzene ring and a phenoxyethyl ether chain.

Handling this compound requires a deep understanding of its physicochemical properties. The lipophilic phenoxyethyl group significantly enhances the molecule's ability to penetrate biological membranes (including dermal layers), while the chloroaromatic moiety introduces specific photostability concerns. Understanding these structural features is critical for designing safe handling procedures and ensuring the integrity of experimental data.

Table 1: Physicochemical Profiling & Handling Implications
PropertyValueCausality / Impact on Handling
IUPAC Name 3-chloro-N-(2-phenoxyethyl)benzenesulfonamideDictates nomenclature and structural tracking in LIMS.
CAS Number 1105234-37-4Essential for cross-referencing Safety Data Sheets (SDS).
Molecular Formula C14H14ClNO3SIndicates the presence of halogen and sulfur, dictating disposal.
Molecular Weight 311.8 g/mol Required for precise molarity calculations during stock preparation.
Predicted Solubility DMSO, DMF (High); Water (Low)Necessitates the use of organic solvents; dictates spill cleanup strategy.

Hazard Identification & Risk Assessment

Before initiating any physical manipulation of the compound, researchers must conduct a risk assessment aligned with the [1]. Because specific toxicological data for novel or highly specialized derivatives may be limited, we must extrapolate risks based on the functional groups present, using baseline data from structural analogs like[2].

  • Dermal Penetration & Sensitization: The lipophilic nature of the phenoxyethyl group acts as a permeation enhancer. If the compound contacts the skin, it can rapidly cross the stratum corneum, potentially causing sensitization or systemic exposure.

  • Respiratory Irritation: As a finely milled crystalline solid, the compound poses a significant inhalation risk. Aerosolized dust can irritate the mucous membranes of the respiratory tract.

  • Ocular Toxicity: The chloroaromatic ring is a known severe eye irritant. Contact can cause corneal abrasion and severe inflammation.

Table 2: GHS Hazard Summary & Mitigation Strategy
Hazard ClassGHS CategoryMechanistic CauseRequired PPE & Precautionary Measures
Skin Irritation Category 2Lipophilic membrane penetrationDouble-layer nitrile gloves; lab coat with tight cuffs.
Eye Irritation Category 2AChloroaromatic reactivitySplash-proof chemical safety goggles (no safety glasses).
STOT (Single) Category 3Dust aerosolizationHandle exclusively within a certified Class II fume hood.

Experimental Protocol: Safe Preparation of In Vitro Stock Solutions

To maintain scientific integrity, experimental protocols must be self-validating. The following procedure ensures both operator safety and the chemical stability of the resulting stock solution.

Step-by-Step Methodology

Step 1: Environmental Setup & Anti-Static Preparation

  • Ensure the fume hood is operational with an inward face velocity of at least 100 fpm.

  • Use an anti-static zero-ion gun on the micro-spatula and the weigh boat.

    • Causality: Sulfonamide powders frequently carry a static charge. Discharging the equipment prevents the powder from aerosolizing or clinging to the sides of the balance enclosure, which would compromise weighing accuracy and increase inhalation risk.

Step 2: Precision Weighing

  • Tare an amber glass vial on an analytical balance (0.1 mg precision).

  • Carefully transfer the required mass (e.g., 31.18 mg for a 10 mL, 10 mM stock solution).

  • Seal the source bottle immediately to prevent ambient moisture absorption.

Step 3: Solubilization & Self-Validation

  • Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Causality: The sulfonamide bond is susceptible to slow hydrolysis in the presence of water, particularly under slight pH shifts. Using anhydrous solvent preserves the structural integrity of the compound during long-term storage.

  • Vortex the sealed vial for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation Check: Hold the amber vial against a strong, indirect light source. The solution must be 100% optically clear. If a micro-suspension (cloudiness) persists, the compound has either degraded, absorbed moisture, or the solvent is saturated. Do not proceed with biological assays; discard and prepare a fresh batch.

Step 4: Aliquotting

  • Divide the master stock into 50 µL to 100 µL single-use aliquots in tightly sealed microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation, ruining the exact molarity of the stock.

Storage & Stability Guidelines

According to the guidelines outlined in [3], proper storage is critical to preventing chemical degradation.

  • Solid Compound (Long-Term): Store the dry powder in a tightly sealed amber glass container at 4°C or -20°C inside a desiccator. The chloroaromatic moiety is susceptible to photolytic degradation (cleavage of the C-Cl bond) if exposed to prolonged UV or fluorescent light.

  • Liquid Stock Solutions: Store DMSO/DMF aliquots at -20°C or -80°C. Ensure caps are wrapped with Parafilm to prevent solvent evaporation or moisture ingress.

Spill Response & Waste Management

A spill response must prioritize containment over immediate cleanup to prevent spreading the hazardous material.

  • Solid Spill: Do not sweep. Sweeping generates hazardous dust. Instead, gently cover the powder with a damp, absorbent laboratory wipe (using water or a 10% ethanol solution) to bind the powder.

  • Liquid Spill: Cover with a universal chemical absorbent pad.

  • Decontamination: Wipe the affected area with a solvent in which the compound is highly soluble (e.g., isopropanol), followed by a secondary wipe with standard laboratory detergent and water to remove solvent residues.

  • Disposal: Collect all wipes, gloves, and pads into a designated, clearly labeled hazardous waste bag. Do not dispose of down the sink, as the chloroaromatic and phenoxy groups pose a severe toxicity risk to aquatic environments.

Workflow Visualization

The following diagram maps the logical progression of the stock preparation workflow, emphasizing the critical safety and quality control checkpoints.

Workflow N1 1. PPE & Fume Hood Setup (Minimize exposure) N2 2. Anti-static Weighing (Prevent aerosolization) N1->N2 N3 3. Add Anhydrous DMSO (Prevent hydrolysis) N2->N3 N4 4. Vortex & Sonicate (Ensure dissolution) N3->N4 N5 5. Visual Validation (Check for particulates) N4->N5 N6 6. Aliquot & Store at -20°C (Avoid freeze-thaw) N5->N6

Workflow for safe preparation and storage of sulfonamide stock solutions.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6987, Benzenesulfonamide." PubChem. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

The Benzenesulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Benzenesulfonamide Core

The benzenesulfonamide moiety, a simple yet elegant chemical scaffold consisting of a benzene ring linked to a sulfonamide group (-SO₂NH₂), stands as a cornerstone of modern medicinal chemistry.[1] Its journey from the first synthetic antibacterial agents to a diverse arsenal of targeted therapeutics is a testament to its remarkable chemical versatility and privileged structural features. The sulfonamide group's ability to act as a potent zinc-binding group has enabled the rational design of numerous drugs that target critical metalloenzymes.[1] Furthermore, its capacity to engage in strong hydrogen bonding interactions allows for high-affinity binding to a wide array of biological targets.[2] This guide provides an in-depth exploration of the key therapeutic applications of benzenesulfonamide derivatives, detailing the mechanistic rationale, quantitative data, and field-proven protocols for their synthesis and evaluation, designed for researchers and drug development professionals.

Antibacterial Agents: The Progenitors of Chemotherapy

The story of benzenesulfonamides is rooted in their historical significance as the first class of synthetic "sulfa drugs," which revolutionized the treatment of bacterial infections before the advent of penicillin.[3] Their efficacy lies in a clever biomimetic strategy that selectively targets a metabolic pathway essential for bacteria but absent in humans.[3][4]

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form dihydropteroate.[5] Benzenesulfonamides, particularly those with a p-amino group like sulfanilamide and its derivatives, are structural analogs of pABA.[6] They act as competitive inhibitors, binding to the active site of DHPS and preventing pABA from binding.[6][7] This blockade halts the production of folic acid, a vital precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids, ultimately leading to a bacteriostatic effect where bacterial growth and replication are arrested.[3][8]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition DHPP Dihydropterin Pyrophosphate (DHPP) Dihydropteroate Dihydropteroate DHPP->Dihydropteroate DHPS (Enzyme) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Folic_Acid Folic Acid -> Nucleotide Synthesis Dihydropteroate->Folic_Acid DHPS_Enzyme DHPS Active Site Sulfonamide Benzenesulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS_Enzyme Competitive Binding PABA_edge->DHPS_Enzyme Blocked

Caption: Competitive inhibition of bacterial dihydropteroate synthase (DHPS) by benzenesulfonamides.

Protocol 1: Synthesis of a Representative Antibacterial Agent (Sulfamethoxazole)

This protocol outlines the classical synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic. The core of the synthesis is a nucleophilic substitution reaction between an activated sulfonyl chloride and an amine.[9]

Rationale: The reaction hinges on the high electrophilicity of the sulfur atom in p-acetamidobenzenesulfonyl chloride and the nucleophilicity of the amino group on 3-amino-5-methylisoxazole. The acetyl protecting group on the aniline nitrogen prevents self-reaction and is removed in the final step.

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • 3-Amino-5-methylisoxazole

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3-amino-5-methylisoxazole (1.0 eq.) in anhydrous pyridine. Cool the mixture to 0°C in an ice bath.

  • Sulfonylation: Slowly add p-acetamidobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C. Rationale: The slow addition and low temperature control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold water. The crude N-acetylsulfamethoxazole will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Hydrolysis (Deprotection): Transfer the crude solid to a flask containing an aqueous solution of sodium hydroxide (e.g., 2M NaOH). Heat the mixture under reflux for 1-2 hours until the hydrolysis of the acetyl group is complete (monitored by TLC).

  • Purification: Cool the reaction mixture to room temperature. Carefully acidify with hydrochloric acid until the pH is neutral (~7.0). Sulfamethoxazole will precipitate out of the solution.

  • Isolation: Collect the purified sulfamethoxazole by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum. Characterize the final product by melting point, IR, and NMR spectroscopy.[10][11]

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity of benzenesulfonamide derivatives against DHPS.[5][7]

Rationale: The assay indirectly measures DHPS activity by monitoring the consumption of NADPH. The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of a "coupling" enzyme, dihydrofolate reductase (DHFR), which oxidizes NADPH to NADP+. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[7] This coupled system ensures that the DHPS reaction is the rate-limiting step.

Materials:

  • Recombinant DHPS and DHFR enzymes

  • Substrates: p-Aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Cofactor: NADPH

  • Assay Buffer: e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[7]

  • Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

  • 96-well UV-transparent microplate and a microplate reader capable of kinetic measurements at 340 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup (96-well plate):

    • To each well, add the assay buffer.

    • Add the test compound dilution (e.g., 2 µL) or DMSO for the control (no inhibitor) and background (no DHPS enzyme) wells.

    • Add a pre-mixed solution containing DHPS and an excess of DHFR.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed mixture of the substrates (pABA and DHPP) and the cofactor (NADPH).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm in the microplate reader, taking readings every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Anticancer Agents: Targeting the Tumor Microenvironment and Proliferation

Benzenesulfonamides have emerged as a highly versatile scaffold in oncology, leading to drugs that inhibit key enzymes involved in tumor survival, pH regulation, and cell division.[12][13]

Mechanism 2a: Carbonic Anhydrase (CA) Inhibition

Many solid tumors exist in a state of hypoxia, which leads to a metabolic shift towards glycolysis and the production of lactic acid. To survive in this acidic microenvironment, cancer cells upregulate specific isoforms of carbonic anhydrase, particularly the membrane-bound CA IX and CA XII.[1] These enzymes catalyze the rapid conversion of CO₂ to bicarbonate and protons, efficiently exporting acid from the cell and maintaining a neutral intracellular pH, which is crucial for proliferation and metastasis.[1][14]

The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamide derivatives is an excellent zinc-binding motif. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, disrupting the enzyme's catalytic activity. Selective inhibition of tumor-associated CA IX and XII is a key strategy for developing anticancer agents that can disrupt tumor pH regulation, leading to apoptosis and reduced metastatic potential.[14][15]

CAIX_Inhibition cluster_tumor Hypoxic Tumor Cell cluster_membrane Cell Membrane Glycolysis Anaerobic Glycolysis H_ion H⁺ (Acid) Glycolysis->H_ion produces Extracellular Acidosis Acidic Tumor Microenvironment H_ion->Extracellular Acidosis contributes to CO2 CO₂ CAIX CA IX (Enzyme) CO2->CAIX Substrate Metastasis & Proliferation Metastasis & Proliferation Extracellular Acidosis->Metastasis & Proliferation CAIX->H_ion Catalyzes Export CAIX->Metastasis & Proliferation Promotes Benzenesulfonamide Benzenesulfonamide Inhibitor (e.g., Acetazolamide) Benzenesulfonamide->CAIX Inhibits

Caption: Inhibition of tumor-associated carbonic anhydrase IX (CA IX) disrupts pH homeostasis.

Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.

Compound IDTargetTarget SpecifierIC₅₀ / Kᵢ (nM)Reference
Acetazolamide Carbonic AnhydrasehCA IX25[16]
Compound 12i Carbonic AnhydrasehCA IX38.8[14]
Compound 4e Breast Cancer Cell LineMDA-MB-2313580[12]
Compound 4d Cervical Cancer Cell LineHeLa1990[12]
Compound 5d Breast Cancer Cell LineMCF-72120[12]
Compound BA-3b Multiple Cancer Lines(Various)7 - 36[12][17]
Pazopanib Tyrosine KinaseVEGFR110[18]
Pazopanib Tyrosine KinaseVEGFR230[18]
Protocol 3: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This is the gold-standard method for measuring the rapid kinetics of CA-catalyzed CO₂ hydration and quantifying inhibitor potency.[16]

Rationale: The reaction of CO₂ and water is too fast to be monitored by conventional spectrophotometers. A stopped-flow instrument allows for the rapid mixing of two solutions (one with the enzyme and a pH indicator, the other with CO₂-saturated buffer) and the immediate monitoring of the resulting reaction on a millisecond timescale. The production of protons causes a pH drop, which is detected as a change in the absorbance of the pH indicator.[19]

Materials:

  • Stopped-flow spectrophotometer

  • Purified human CA isoform (e.g., hCA IX)

  • Assay Buffer: e.g., 20 mM HEPES-Tris, pH 7.5[19]

  • pH Indicator: e.g., Phenol Red[19]

  • CO₂ gas cylinder

  • Inhibitor stock solutions in DMSO

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to the observation wavelength for the chosen pH indicator (e.g., 557 nm for Phenol Red).[19]

  • Reagent Preparation:

    • Prepare a CO₂-saturated buffer by bubbling CO₂ gas through chilled assay buffer for at least 30 minutes. Keep on ice.

    • Syringe 1 (Enzyme/Inhibitor): Prepare a solution in assay buffer containing the CA enzyme at a fixed concentration (e.g., 10 nM), the pH indicator, and the desired concentration of the inhibitor. Pre-incubate for 15 minutes.[19]

    • Syringe 2 (Substrate): Load with the CO₂-saturated buffer.

  • Measurement:

    • Load the syringes into the instrument.

    • Initiate the instrument to rapidly mix equal volumes from both syringes into the observation cell.

    • Record the change in absorbance over time for several hundred milliseconds.

  • Data Analysis:

    • Determine the initial rate of the catalyzed reaction from the slope of the absorbance curve.

    • Repeat the measurement for a range of inhibitor concentrations.

    • Calculate IC₅₀ or Kᵢ values by plotting the reaction rates against inhibitor concentrations and fitting the data to the appropriate inhibition model.[16]

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with test compounds.[4]

Rationale: Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the solution is measured.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add a specific volume (e.g., 10 µL) of the MTT labeling reagent to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.[4]

  • Solubilization: Carefully remove the medium and add the solubilization solution (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Benzenesulfonamides form the chemical basis for a major class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs. The most prominent example is Celecoxib.[20]

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The enzyme cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[19] In contrast, COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[21][22]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib and other coxibs are designed for selective COX-2 inhibition. The benzenesulfonamide side chain of celecoxib is crucial for this selectivity; it binds to a hydrophilic side pocket present in the active site of COX-2, an area that is more restricted in COX-1.[19][22] By selectively blocking COX-2, these drugs reduce the production of inflammatory prostaglandins, thereby alleviating pain and inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[22]

COX2_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Selective Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Function) COX1->Prostaglandins_GI Prostaglandins_Inflam Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflam Celecoxib Celecoxib (Benzenesulfonamide) Celecoxib->COX1 Minimal Inhibition Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by benzenesulfonamide-based drugs like Celecoxib.

Protocol 5: Synthesis of a Representative COX-2 Inhibitor (Celecoxib)

This protocol outlines the key cyclocondensation step in the synthesis of Celecoxib.[23]

Rationale: The synthesis involves a pyrazole cyclocondensation reaction. A diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (TFBD), reacts with 4-sulfonamidophenylhydrazine hydrochloride (4-SAPH). The hydrazine moiety of 4-SAPH attacks the carbonyl groups of the diketone, leading to a cyclization and dehydration event that forms the stable pyrazole ring of the final Celecoxib molecule.[23][24]

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (TFBD)

  • 4-Sulfonamidophenylhydrazine hydrochloride (4-SAPH)

  • Solvent (e.g., Ethanol or Ethyl Acetate)[18][23]

  • Standard laboratory glassware, reflux condenser, magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the diketone intermediate (TFBD, 1.0 eq.), 4-sulfonamidophenylhydrazine hydrochloride (4-SAPH, 1.1 eq.), and the chosen solvent (e.g., ethanol).[23]

  • Reaction: Heat the mixture to reflux (or a specific temperature like 80°C) and maintain for several hours (e.g., 5-17 hours), with stirring.[18][23] The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature or 0-5°C to induce crystallization of the product.[18]

  • Purification: Collect the crude Celecoxib by vacuum filtration. Wash the solid with cold water and/or an appropriate solvent to remove unreacted starting materials and byproducts.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., toluene) to obtain high-purity Celecoxib.[18] Confirm the structure and purity using standard analytical techniques (MP, IR, NMR).

Diuretics: Modulating Renal Function

Benzenesulfonamide derivatives, particularly the thiazides and thiazide-like diuretics (e.g., hydrochlorothiazide, chlorthalidone), are mainstays in the treatment of hypertension and edema.[20][25]

Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Symporter

Thiazide diuretics exert their effect in the distal convoluted tubule (DCT) of the nephron in the kidney.[20][26] Their primary target is the thiazide-sensitive Na⁺-Cl⁻ symporter (cotransporter) located on the apical membrane of the DCT cells.[25][26] By inhibiting this transporter, thiazides block the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[27] This increased concentration of solutes in the urine osmotically retains water, leading to increased urine output (diuresis). The resulting reduction in plasma volume contributes to a decrease in blood pressure.[25][27]

Anticonvulsants: Stabilizing Neuronal Excitability

Certain benzenesulfonamide-based drugs, such as zonisamide, have found application in the management of epilepsy due to their ability to modulate neuronal ion channel activity.[6][21]

Mechanism of Action: Multi-channel Blockade

Zonisamide possesses a multi-faceted mechanism of action that contributes to its anticonvulsant effects.[12][28]

  • Voltage-Gated Sodium Channel Blockade: It blocks voltage-dependent sodium channels, which reduces the ability of neurons to sustain high-frequency repetitive firing of action potentials—a hallmark of seizure activity.[12][21]

  • T-type Calcium Channel Blockade: Zonisamide also inhibits low-threshold T-type calcium channels. These channels are involved in the rhythmic firing of thalamic neurons, which can contribute to the propagation of seizure discharges across the brain.[21][22]

While zonisamide is also a weak inhibitor of carbonic anhydrase, this action is not believed to be a primary contributor to its main antiepileptic activity.[12][21] Its combined effect on both sodium and calcium channels provides a broad-spectrum efficacy against various seizure types.

Conclusion

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating an extraordinary range of biological activities. Its success stems from favorable physicochemical properties and the ability to be readily modified to achieve desired potency and selectivity against a multitude of biological targets. From inhibiting bacterial folate synthesis to selectively blocking enzymes in cancer and inflammation, the applications of benzenesulfonamides are vast and continue to expand. The protocols and data presented herein provide a foundational guide for researchers seeking to innovate within this rich and historically significant area of drug discovery.

References

  • Thiazide - Wikipedia. [Link]

  • Thiazide Diuretics' Mechanism of Action - GoodRx. [Link]

  • Clinical pharmacology and mechanism of action of zonisamide - PubMed. [Link]

  • Diuretic Therapy: Mechanisms, Clinical Applications, and Management - MDPI. [Link]

  • What are the molecular and cellular mechanisms of action of ZONISAMIDE in ZONEGRAN therapy? | R Discovery. [Link]

  • What is the mechanism of Zonisamide? - Patsnap Synapse. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Thiazide Diuretics | Concise Medical Knowledge - Lecturio. [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • Thiazide Diuretics - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link]

  • US7919633B2 - Process for preparation of celecoxib - Google P
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity - Vascular and Endovascular Review. [Link]

  • Synthesis and anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed. [Link]

  • Modification of acetazolamide synthesis: new derivatives and investigation of their biological properties - ResearchGate. [Link]

  • Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem - NIH. [Link]

  • View of Synthesis and Characterization of Sulfamethoxazole Derivatives | Journal of Drug Delivery and Therapeutics. [Link]

  • SYNTHESIS OF SULPHAMETHOXAZOLE - YouTube. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed. [Link]

  • Synthesis and Characterization of Sulfamethoxazole Derivatives - R Discovery. [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed. [Link]

  • Acetazolamide (Acetazolamidum) - digicollections.net. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology - ACS Publications. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - ACS Publications. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC. [Link]

Sources

Application Note: Pharmacological Profiling and Efficacy Testing of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Discipline: Neuropharmacology, Electrophysiology, and Ion Channel Therapeutics

Scientific Rationale & Target Hypothesis

Benzenesulfonamides represent a highly privileged chemical scaffold in neuropharmacology, particularly for the modulation of voltage-gated sodium channels (Nav) 1. In the context of epilepsy and neuronal hyperexcitability, traditional non-selective Nav blockers (e.g., phenytoin, carbamazepine) suffer from narrow therapeutic indices because they indiscriminately block both excitatory and inhibitory pathways.

The compound 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (3-CNPB) is hypothesized to act as a subtype-selective inhibitor of Nav1.6 . Nav1.6 is predominantly expressed at the axon initial segment of excitatory glutamatergic neurons, where it drives repetitive action potential firing 2. Conversely, Nav1.1 is the dominant isoform in fast-spiking GABAergic inhibitory interneurons. Sparing Nav1.1 is critical; off-target inhibition of Nav1.1 reduces inhibitory tone, paradoxically aggravating seizures (as seen in Dravet Syndrome) 2.

To rigorously evaluate the efficacy of 3-CNPB, we have designed a self-validating, three-tiered experimental pipeline that bridges single-channel biophysics with in vivo network behavior.

MOA cluster_0 Target Modulation cluster_1 Network Effect Cmpd 3-chloro-N-(2-phenoxyethyl) benzenesulfonamide Nav16 Nav1.6 Channel (Excitatory Neurons) Cmpd->Nav16 Potent State-Dependent Block Nav11 Nav1.1 Channel (Inhibitory Interneurons) Cmpd->Nav11 Spares (Low Affinity) Exc Suppressed Repetitive Firing (Decreased Glutamate) Nav16->Exc Downregulates Inh Maintained Firing (Normal GABA Release) Nav11->Inh Preserves Out Restoration of E/I Balance (Seizure Suppression) Exc->Out Inh->Out

Figure 1: Mechanistic rationale for selective Nav1.6 inhibition restoring E/I balance in epilepsy.

Phase 1: In Vitro Biophysical Profiling (Automated Patch Clamp)

Causality & Rationale

Small-molecule benzenesulfonamides rarely act as simple pore blockers; they typically exhibit state-dependent gating modulation , binding preferentially to the inactivated state of the sodium channel 3. If an automated patch clamp (APC) assay utilizes a standard hyperpolarized holding potential (e.g., -120 mV), the channels remain in the resting state, and the compound's true potency will be drastically underestimated. Therefore, to accurately measure the IC₅₀ of 3-CNPB, we must employ an 8-second conditioning prepulse to the half-inactivation voltage (V₁/₂) 4.

Step-by-Step Protocol
  • Cell Preparation: Utilize HEK293 cell lines stably expressing human Nav1.6, Nav1.1, and Nav1.5 (cardiac liability control). Harvest cells at 70-80% confluency.

  • Buffer Formulation:

    • Intracellular Solution: 110 mM CsF, 35 mM CsCl, 5 mM NaCl, 5 mM EGTA, 10 mM HEPES (pH 7.4 with CsOH) 3.

    • Extracellular Solution: 138 mM NaCl, 2 mM CaCl₂, 5.4 mM KCl, 1 mM MgCl₂, 5 mM glucose, 10 mM HEPES (pH 7.4 with NaOH) 3.

  • Voltage Protocol (State-Dependent):

    • Hold cells at -120 mV.

    • Apply an 8-second conditioning step to the empirically determined V₁/₂ for each specific isoform (typically ~ -65 mV) to inactivate ~50% of the channels 4.

    • Apply a 20-ms test pulse to 0 mV to measure the remaining peak inward sodium current.

  • Validation Controls: Run Phenytoin (non-selective) as a comparator. Phenytoin should yield an IC₅₀ of ~3.8 - 9.0 µM across all isoforms without selectivity 2.

Quantitative Data Summary: Target Profile
CompoundhNav1.6 IC₅₀ (µM)hNav1.1 IC₅₀ (µM)hNav1.5 IC₅₀ (µM)Selectivity Ratio (Nav1.1 / Nav1.6)
Phenytoin (Control) 4.2 ± 0.54.5 ± 0.65.1 ± 0.4~ 1x (Non-selective)
3-CNPB (Expected) < 0.1> 5.0> 10.0> 50x (Highly Selective)

Phase 2: Ex Vivo Network Electrophysiology (MEA)

Causality & Rationale

While APC confirms direct target engagement, it cannot predict network-level toxicity or paradoxical excitation. Multi-Electrode Array (MEA) recordings of primary cortical networks allow us to observe the functional consequence of Nav1.6 block. A successful Nav1.6 selective inhibitor will suppress high-frequency synchronous network bursts (driven by excitatory neurons) while maintaining the baseline weighted Mean Firing Rate (wMFR), proving that inhibitory interneurons are not silenced.

Step-by-Step Protocol
  • Culture Preparation: Dissect cortices from E18 murine embryos. Plate 100,000 cells/well onto a 48-well MEA plate coated with Poly-D-Lysine and Laminin.

  • Maturation: Maintain cultures for 21 Days In Vitro (DIV) to ensure mature synapse formation and stable synchronous bursting phenotypes.

  • Baseline Recording: Transfer the plate to the MEA reader (37°C, 5% CO₂). Record spontaneous activity for 30 minutes to establish baseline Network Burst Frequency (NBF).

  • Compound Addition: Apply 3-CNPB in a cumulative dose-response fashion (0.1, 1, 10 µM). Record for 20 minutes per dose.

  • Self-Validating Controls: Add 1 µM Tetrodotoxin (TTX) at the end of the assay. Complete cessation of firing validates that all measured activity was sodium-channel dependent.

Phase 3: In Vivo Efficacy (Scn8a GOF Mouse Model)

Causality & Rationale

Wild-type seizure models (like Maximal Electroshock) are useful, but to definitively prove that 3-CNPB's efficacy is driven by Nav1.6 inhibition, we must use a genetically validated model. The Scn8a^N1768D/+ mouse model harbors a gain-of-function (GOF) mutation in the Nav1.6 gene 5. These mice are exquisitely sensitive to a mild 6-Hz electrical stimulus that is completely innocuous to wild-type mice 2. Preventing seizures in this specific model provides an unambiguous pharmacodynamic readout of in vivo Nav1.6 target engagement.

Workflow P1 Phase 1: In Vitro Automated Patch Clamp (State-Dependent IC50) P2 Phase 2: Ex Vivo Multi-Electrode Array (Cortical Bursting) P1->P2 Selectivity Confirmed P3 Phase 3: In Vivo Scn8a GOF Mouse Model (Seizure Protection) P2->P3 Network Efficacy

Figure 2: Three-tiered experimental pipeline for evaluating benzenesulfonamide efficacy.

Step-by-Step Protocol
  • Animal Allocation: Randomize adult Scn8a^N1768D/+ mice into three groups (n=10/group): Vehicle, 3-CNPB (Low Dose), and 3-CNPB (High Dose).

  • Dosing: Formulate 3-CNPB in 0.5% methylcellulose. Administer via oral gavage (PO) 1 hour prior to the seizure induction assay to allow for CNS penetration.

  • 6-Hz Seizure Induction: Apply a local anesthetic to the corneas. Administer a 6-Hz, 0.2 ms pulse width, 16 mA electrical stimulus via corneal electrodes for exactly 3 seconds 2.

  • Scoring & Observation: Observe mice for 1 minute post-stimulus. A positive seizure is defined by the presence of forelimb clonus, rearing, and falling (Racine scale 3-5). Calculate the percentage of animals protected in the 3-CNPB treated groups versus the vehicle group.

References

  • [1] US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.1

  • [5] The contribution of NaV1.6 to the efficacy of voltage-gated sodium channel inhibitors in wild type and NaV1.6 gain-of-function (GOF) mouse seizure control. PubMed (Br J Pharmacol). 5

  • [2] NaV1.6 inhibition drives the efficacy of voltage-gated sodium channel inhibitors to prevent electrically induced seizures in both wild type and Scn8aN1768D/+ gain-of-function mice. bioRxiv. 2

  • [3] Addition of a single methyl group to a small molecule sodium channel inhibitor introduces a new mode of gating modulation. PubMed Central. 3

  • [4] Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. StockPR. 4

Sources

Troubleshooting & Optimization

stability of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

A Guide to Solvent Selection, Stability, and Experimental Design

Welcome to the technical support center for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the handling, storage, and stability of this compound. As Senior Application Scientists, we aim to explain not just the protocols but the scientific reasoning behind them, ensuring your experiments are both successful and robust.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and troubleshooting scenarios encountered during experimental work with 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide.

Category 1: General Handling, Storage, and Solution Preparation

Q1: What is the best way to store the solid compound?

For long-term stability, the solid, crystalline form of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. A desiccator at room temperature (15-25°C) is ideal.[1][2] Avoid storing it in areas with high humidity or direct exposure to light, as these conditions can promote hydrolysis and photodegradation over time.

Q2: Which solvents are recommended for preparing stock solutions?

Given the structure of the molecule, polar aprotic solvents are excellent choices for preparing high-concentration stock solutions.

  • Dimethyl Sulfoxide (DMSO): Highly recommended for its ability to dissolve a wide range of compounds. Ideal for biological screening assays.

  • Dimethylformamide (DMF): Another suitable polar aprotic solvent.

For applications where DMSO or DMF are not appropriate, other organic solvents can be considered, though solubility may be lower.[3] Always use anhydrous grade solvents to minimize the risk of hydrolysis.

Q3: How should I store stock solutions of the compound?

To ensure the integrity of your experiments, proper storage of solutions is critical.

  • Short-Term (≤ 72 hours): Solutions can be stored at 2-8°C.

  • Long-Term (> 3 days): Prepare aliquots of your stock solution in tightly sealed vials and store them at -20°C or, preferably, -80°C.[3][4] This minimizes degradation and prevents contamination from repeated access to the main stock.

  • Crucial Tip: Avoid repeated freeze-thaw cycles.[3] These cycles can accelerate compound degradation. Using single-use aliquots is the most reliable practice.

Category 2: Chemical Stability and Degradation Pathways

Q4: How stable is this compound in aqueous solutions? What is the primary degradation pathway?

The stability of sulfonamides in aqueous media is highly dependent on pH.[5]

  • Acidic Conditions (pH < 4): The compound is expected to be most susceptible to degradation under acidic conditions.[6][7] The primary mechanism is acid-catalyzed hydrolysis of the sulfonamide (S-N) bond. Protonation of the sulfonamide nitrogen makes the sulfur atom more electrophilic and thus more vulnerable to nucleophilic attack by water.[8] This cleavage would yield 3-chlorobenzenesulfonic acid and 2-phenoxyethan-1-amine.

  • Neutral to Alkaline Conditions (pH 7-9): Sulfonamides are generally more stable in neutral to slightly alkaline solutions.[5][7] The anionic form of the sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis.[5] However, very strong basic conditions should be avoided as they can promote other degradation pathways.

Q5: Is 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide sensitive to light?

Yes, sulfonamides as a class are known to be susceptible to photodegradation, especially upon exposure to UV light.[5][9] It is strongly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][10] Photodegradation can lead to complex reaction pathways, including cleavage of the S-N bond or extrusion of SO2.[9]

Q6: What happens if I heat my solution? Is the compound thermally stable?

The thermal stability of sulfonamides varies depending on their specific structure.[5] While modest heating during experimental procedures may be acceptable, prolonged exposure to high temperatures (e.g., >60-80°C) can induce thermal degradation.[5][11] Degradation pathways can include cleavage of the sulfonamide bond. It is advisable to perform thermal stress testing as part of a forced degradation study to understand the compound's specific thermal liability.

Q7: How can I predict the major degradation products?

Based on the known reactivity of the sulfonamide functional group, the most likely degradation products under common stress conditions are:

  • Hydrolysis (Acidic/Basic): 3-chlorobenzenesulfonic acid and 2-phenoxyethan-1-amine.

  • Oxidation: Products resulting from reactions at the sulfur atom or aromatic rings.

  • Photolysis: Products from S-N bond cleavage or SO2 extrusion.[9]

The diagram below illustrates these general pathways.

G cluster_0 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent Parent Compound Acid Acid Hydrolysis (H+ / H2O) Parent->Acid S-N Cleavage Base Base Hydrolysis (OH- / H2O) Parent->Base S-N Cleavage Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photo Photolysis (UV/Vis Light) Parent->Photo Multiple Pathways DP1 3-chlorobenzenesulfonic acid Acid->DP1 DP2 2-phenoxyethan-1-amine Acid->DP2 Base->DP1 Base->DP2 DP3 Oxidized Products Oxidation->DP3 Photo->DP1 Photo->DP2 DP4 SO2 Extrusion Products Photo->DP4

Caption: General degradation pathways for sulfonamides.

Troubleshooting Guide

Issue: I see a new peak appearing in my HPLC chromatogram over time, even when stored at 4°C.

  • Probable Cause: This suggests either hydrolytic or oxidative degradation is occurring. The solvent may contain dissolved oxygen or have a pH that is not optimal for stability.

  • Solution:

    • Check Solvent pH: Ensure the solvent is neutral. If using a buffered solution, confirm the pH is within the stable range (typically pH 7-9).[7]

    • Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize water content.

    • Degas Solvents: Degassing the solvent before preparing the solution can help remove dissolved oxygen.

    • Store Under Inert Gas: For maximum protection, overlay the solution with an inert gas like argon or nitrogen before sealing and storing.

Issue: My experimental results are inconsistent from week to week.

  • Probable Cause: This is a classic sign of stock solution degradation. Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures can reduce the effective concentration of the active compound.[3]

  • Solution:

    • Implement Aliquoting: Prepare single-use aliquots of your stock solution immediately after preparation.

    • Verify Storage Temperature: Ensure your freezer maintains a stable temperature of -20°C or -80°C.

    • Perform a Quality Check: If in doubt, re-analyze your stock solution using a validated analytical method (e.g., HPLC-UV) against a freshly prepared standard to confirm its concentration and purity.

Data Summary: Stability Profile

The following table summarizes the expected stability of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in common laboratory solvents under various stress conditions. This is a qualitative guide based on the general behavior of sulfonamides.[5][6][7]

Stress ConditionSolvent TypeCommon SolventsExpected StabilityPrimary Degradation Mechanism
Acidic Hydrolysis Aqueous / Protic0.1 M HCl, Water (pH < 4)Low Acid-catalyzed S-N bond cleavage
Basic Hydrolysis Aqueous / Protic0.1 M NaOHModerate Base-catalyzed S-N bond cleavage
Neutral Hydrolysis Aqueous / ProticWater, PBS (pH ~7)High Slow hydrolysis
Oxidation Aprotic / ProticDMSO, Acetonitrile, MethanolModerate to Low Reaction with peroxides or radicals
Thermal (60°C) Aprotic / ProticAllModerate Thermally induced bond cleavage
Photolysis (UV) Aprotic / ProticAllLow Photochemical bond cleavage/rearrangement

Technical Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[12][13]

Objective: To intentionally degrade the compound under controlled stress conditions to generate potential degradation products.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

2. Stress Conditions (run in parallel):

  • Control: Dilute stock solution with 50:50 acetonitrile:water. Store protected from light at 2-8°C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours. Also, subject the solid powder to the same conditions.[5]

  • Photostability: Expose a clear vial of the stock solution to a light source as specified by ICH guideline Q1B (e.g., >1.2 million lux hours and >200 W·h/m²). Keep a control sample wrapped in foil under the same temperature conditions.[5]

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples (including the control) by a suitable analytical method, such as HPLC with a PDA detector, to separate the parent compound from any degradation products.

4. Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[12]

G cluster_stress cluster_eval start Prepare 1 mg/mL Stock Solution stress Subject Aliquots to Stress Conditions start->stress acid Acid (HCl, 60°C) stress->acid base Base (NaOH, RT) stress->base ox Oxidation (H2O2, RT) stress->ox therm Thermal (60°C) stress->therm photo Photolytic (ICH Q1B) stress->photo control Control (Dark, 4°C) stress->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC ox->analyze therm->analyze photo->analyze control->analyze neutralize->analyze evaluate Evaluate Data analyze->evaluate eval1 Identify Degradants evaluate->eval1 eval2 Determine Degradation % evaluate->eval2 eval3 Calculate Mass Balance evaluate->eval3

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a simple HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: Monitor at the UV absorbance maximum of the parent compound. A PDA detector is highly advantageous as it can help identify peaks that co-elute and assess peak purity.[5]

  • Gradient (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, and precision.[14] The key is to prove that the method can resolve the parent peak from all peaks generated during the forced degradation study.

References

  • Mudiam, M. K. R., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. [Link]

  • Goebel, A., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

  • Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]

  • Li, S., et al. (2015). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry. [Link]

  • Institut für Wasserchemie und Chemische Balneologie. Sulfonamide Degradation. [Link]

  • Hegarty, A. F., & Frost, L. N. (1992). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Raval, A., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Kaniowska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. [Link]

  • Asad, M., et al. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. PMC. [Link]

  • Boreen, A. L., et al. (2004). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

  • MedlinePlus. (2024). Storing your medicines. [Link]

  • De Luca, L. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Insolubility of 3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted, highly lipophilic small molecules.

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a classic Biopharmaceutics Classification System (BCS) Class II/IV compound[1]. It possesses high lipophilicity due to its chlorophenyl and phenoxyethyl rings, and its only polar functional group is a secondary sulfonamide. This guide provides field-validated, mechanistically grounded solutions to keep your compound in solution across both in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before adjusting your protocol, use the decision tree below to identify the correct solubilization strategy based on your experimental endpoint.

FormulationTroubleshooting Start Compound Insolubility Detected App What is the intended application? Start->App InVitro In Vitro Assays (Biochemical/Cellular) App->InVitro InVivo In Vivo Dosing (IV, IP, Oral) App->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation Dilution Direct Dilution Crash? DMSO->Dilution BSA Add 0.1%-1% BSA or 0.01% Tween-20 Dilution->BSA Yes Cyclo Cyclodextrin Complex (e.g., 20% HP-β-CD) Formulation->Cyclo High Tolerability Cosolvent Co-solvent System (PEG400/Tween80) Formulation->Cosolvent High Lipophilicity Lipid Lipid Formulation (Oral Delivery) Formulation->Lipid Oral Bioavailability

Decision tree for selecting the appropriate solubilization strategy based on experimental application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide completely insoluble in my standard PBS (pH 7.4) buffer?

The Causality: The insolubility is driven by the molecule's ionization state at physiological pH. The parent compound, benzenesulfonamide, has a pKa of approximately 10.1[2]. While the electron-withdrawing chlorine atom and N-alkylation slightly lower this pKa, the sulfonamide proton remains only weakly acidic (estimated pKa ~8.5–9.5). Consequently, at pH 7.4, the molecule is almost entirely in its unionized (neutral) state. Without ionized groups to interact with water dipoles, the hydrophobic effect of the aromatic rings dominates, leading to rapid thermodynamic precipitation[1].

Q2: I need to run high-throughput screening (HTS) enzymatic assays. How do I prepare a stable stock solution?

The Solution: Bypass aqueous dissolution entirely during stock preparation by utilizing a polar aprotic solvent. Prepare a 10 mM to 50 mM master stock in 100% anhydrous DMSO . The compound's hydrogen bond donor (sulfonamide NH) and acceptors (oxygens) interact favorably with DMSO. Crucial Step: Store aliquots at -20°C in tightly sealed tubes. DMSO is highly hygroscopic; absorbed atmospheric water will reduce the solvation capacity and cause premature precipitation over time.

Q3: When I dilute my DMSO stock into cell culture media (final DMSO = 0.5%), the compound crashes out, forming a cloudy suspension. How do I fix this?

The Causality: This is a classic "solvent crash." When DMSO is diluted into the aqueous medium, the local solvation capacity drops drastically before the compound can disperse, leading to rapid nucleation. The Solution:

  • Protein Binding (The Sink Method): Ensure your assay buffer or culture medium contains at least 0.1% to 1% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). The hydrophobic pockets (Sudlow's sites) of albumin act as a thermodynamic sink, binding the lipophilic compound and keeping it dispersed in the aqueous phase.

  • Intermediate Dilution: Never dilute directly from 100% DMSO to 0.5% in one step. Create an intermediate dilution (e.g., 10% DMSO in buffer containing a mild surfactant like 0.01% Tween-20), mix vigorously, and then dilute this intermediate into the final assay volume.

Q4: We are moving to in vivo PK/PD studies in mice. We cannot use high concentrations of DMSO. What is the recommended formulation strategy?

The Solution: For in vivo dosing, you must use biocompatible excipients to enhance solubility without causing solvent toxicity[3]. Two highly effective strategies for hydrophobic sulfonamides are:

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The bulky phenoxyethyl or chlorophenyl rings of your compound insert into this cavity, forming a water-soluble host-guest inclusion complex[4]. This method is highly tolerated in rodents and has been heavily validated for poorly soluble sulfonamides[5].

  • Co-Solvent / Surfactant Systems: A mixture of water-miscible organic solvents (PEG400) and surfactants (Tween-80) lowers the dielectric constant of the water and reduces interfacial tension[3].

Quantitative Formulation Comparison

Use the table below to benchmark which vehicle is most appropriate for your specific in vivo or in vitro endpoint.

Formulation StrategyVehicle CompositionMax Estimated Solubility (mg/mL)Primary ApplicationNotes / Tolerability
Aqueous Buffer 100% PBS (pH 7.4)< 0.01 mg/mLBaselineIncompatible with dosing.
pH Adjustment Carbonate Buffer (pH 10.5)~2.0 mg/mLChemical characterizationToo alkaline for biological systems; causes tissue necrosis.
Inclusion Complex 20% (w/v) HP-β-CD in Saline2.0 - 5.0 mg/mLIV, IP, SC, Oral dosingOptimal. Excellent tolerability; thermodynamically stable[5].
Co-solvent 5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline5.0 - 10.0 mg/mLIV, IP dosing in rodentsHighly effective; monitor for PEG/Tween-induced histamine release.
Lipid Formulation Corn oil / Cremophor EL (1:1)10.0 - 20.0 mg/mLOral gavage (PO)Ideal for BCS Class II oral delivery[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the solution is not optically clear at the end of the procedure, the formulation has failed and must be restarted.

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex (Target: 2 mg/mL)

Mechanism: Thermodynamic encapsulation of the hydrophobic moiety into the cyclodextrin cavity[4].

  • Vehicle Prep: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of sterile saline (0.9% NaCl). Vortex until completely clear.

  • API Addition: Weigh 2.0 mg of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide powder and add it directly to the HP-β-CD solution.

  • Energy Input: Sonicate the suspension in a water bath sonicator at 37°C for 30-60 minutes. The mechanical energy and mild heat drive the thermodynamic formation of the inclusion complex.

  • pH Assist (Optional but Recommended): If micro-crystals remain, add 10 µL of 1M NaOH. This transiently ionizes the sulfonamide (raising pH > pKa), facilitating rapid dissolution. Once clear, back-titrate to pH 7.4 using 1M HCl.

  • Validation & Sterilization: The solution must be completely transparent. Filter sterilize through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Three-Component Co-Solvent Formulation (Target: 5 mg/mL)

Mechanism: Sequential reduction of the aqueous dielectric constant using miscible organic carriers[3].

  • Primary Solubilization: Weigh 5.0 mg of the compound into a glass vial. Add 50 µL of anhydrous DMSO. Vortex until completely dissolved (Solution must be clear).

  • Co-Solvent Addition: Add 400 µL of PEG400. Vortex for 30 seconds. (PEG400 acts as a co-solvent to prevent precipitation upon aqueous addition).

  • Surfactant Addition: Add 50 µL of Tween-80. Mix thoroughly by pipetting.

  • Aqueous Phase Addition (CRITICAL STEP): Slowly add 500 µL of sterile saline dropwise while continuously vortexing the vial.

    • Self-Validation Check: If you add the saline all at once, a localized solvent crash will occur, turning the solution milky. Dropwise addition ensures the interfacial tension is managed dynamically.

  • Usage: The final solution should be clear. Use within 4 hours to prevent delayed nucleation.

Sources

Technical Support Center: Optimizing N-Alkylation of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of benzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during this crucial transformation. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize reaction conditions, and achieve your desired synthetic outcomes with confidence.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to resolving specific issues you may encounter at the bench. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Low to No Conversion or Poor Yield

Question: My N-alkylation of a benzenesulfonamide is resulting in a low yield or has failed to proceed entirely. What are the potential causes, and how can I troubleshoot this?

Answer: Low conversion is a frequent challenge in N-alkylation of sulfonamides and can be attributed to several factors, ranging from inadequate deprotonation to suboptimal reaction parameters. A systematic approach to troubleshooting is recommended.

  • Re-evaluate Your Base Selection: The pKa of the sulfonamide N-H proton is typically in the range of 10-11, requiring a sufficiently strong base for deprotonation to form the nucleophilic sulfonamide anion.

    • Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, particularly with alkyl halides, consider switching to a stronger base.[1] For many traditional alkylations, bases such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicycloundec-7-ene (DBU) are more effective.[1]

    • "Borrowing Hydrogen" Catalysis: In manganese-catalyzed "borrowing hydrogen" reactions where alcohols serve as alkylating agents, K₂CO₃ can be effective.[1][2] However, stronger bases like potassium hydroxide (KOH) and potassium tert-butoxide (KOt-Bu) may lead to significantly lower conversions in this specific catalytic cycle.[1]

  • Optimize Reaction Temperature and Time:

    • Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to achieve a reasonable reaction rate. For instance, thermal alkylation with trichloroacetimidates often necessitates refluxing in a high-boiling solvent like toluene.[1][3] Attempts at lower temperatures may result in no reaction.[1][3]

    • Reaction Time: It is crucial to monitor your reaction over time using techniques like TLC or LC-MS. Insufficient reaction times can lead to incomplete conversion.[1] Conversely, prolonged exposure to high temperatures can cause decomposition of starting materials or products.

  • Assess Solvent Effects: The choice of solvent is critical as it influences the solubility of reactants and the reactivity of the nucleophile.

    • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed for N-alkylation with alkyl halides. These solvents effectively solvate the cation of the base, leaving the sulfonamide anion more available for nucleophilic attack.[1]

  • Consider Substrate-Specific Effects:

    • Electronic Effects: Sulfonamides bearing strong electron-withdrawing groups on the aryl ring (e.g., 4-nitro, 4-cyano) are less nucleophilic, which can result in lower yields or a complete lack of reaction under standard conditions.[1]

    • Steric Hindrance: Highly sterically hindered sulfonamides or bulky alkylating agents can significantly impede the reaction rate.[1][3] For example, N-substituted sulfonamides exhibit reduced reactivity in some methods.[1][3]

  • Alternative Alkylating Agents: If you are encountering issues with conventional alkyl halides, consider alternative electrophiles.

    • Alcohols (via Borrowing Hydrogen): This environmentally friendly method uses a catalyst (e.g., manganese, iridium, or ruthenium-based) to temporarily oxidize an alcohol to an aldehyde, which then undergoes condensation with the sulfonamide, followed by in-situ reduction.[1][2][4][5] The only byproduct is water.[2][4]

    • Trichloroacetimidates: These can be effective alkylating agents under thermal conditions, often without the need for a strong base.[1][3][6]

Issue 2: Formation of N,N-Dialkylated Byproduct

Question: I am observing a significant amount of the N,N-dialkylated sulfonamide in my reaction. How can I suppress this side reaction?

Answer: The formation of the N,N-dialkylated product is a common side reaction, particularly when using primary sulfonamides.[1][7] The mono-alkylated product can be deprotonated and react a second time with the alkylating agent. Here are several strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.5 equivalents) of the alkylating agent.[1][7] A large excess of the alkylating agent will invariably favor dialkylation.[1][8]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby favoring mono-alkylation.[1][7]

  • Lower Reaction Temperature: The rate of the second alkylation is often more sensitive to temperature changes than the first. Lowering the reaction temperature can therefore reduce the amount of the dialkylated byproduct.[7]

  • Steric Hindrance:

    • Bulky Sulfonamides: If your synthesis allows, using a sulfonamide with a bulky group can sterically hinder the second alkylation step.[1][7]

    • Bulky Alkylating Agents: Similarly, a sterically demanding alkylating agent will preferentially react only once.[7]

  • Alternative Methodologies:

    • Fukuyama-Mitsunobu Reaction: This method is well-known for the selective mono-alkylation of nitrobenzenesulfonamides.[1] The resulting nosyl group can be readily removed under mild conditions.[1]

Issue 3: Reaction Incompatibility with Sensitive Functional Groups

Question: My starting materials contain sensitive functional groups that are not compatible with the reaction conditions. What are my options?

Answer: Protecting group strategies and the use of milder reaction conditions are key to addressing this challenge.

  • Protecting Groups: The sulfonamide group itself can serve as a protecting group for an amine.[3][9] Different types of sulfonamides (e.g., Ts, Ms, Ns) offer varying degrees of stability and can be removed under different conditions.[1] For other sensitive functionalities in your molecule, consider appropriate protecting groups that are stable to the N-alkylation conditions but can be removed orthogonally.

  • Milder Reaction Conditions:

    • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12] This method is particularly useful for substrates that are sensitive to strong bases or high temperatures.

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form N-aryl sulfonamides from aryl halides or triflates.[13][14] Modern catalyst systems often operate under relatively mild conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical bases and solvents used for N-alkylation with alkyl halides?

A1: The choice of base and solvent is highly dependent on the specific substrates. However, some general guidelines can be provided.

BaseTypical SolventsComments
NaH THF, DMFA strong, non-nucleophilic base. Requires anhydrous conditions.
K₂CO₃ DMF, AcetonitrileA weaker base, often suitable for more activated alkyl halides or when milder conditions are required. Can be less effective for simple alkyl halides.[1]
Cs₂CO₃ DMF, AcetonitrileOften provides better results than K₂CO₃ due to increased solubility and the "cesium effect," which can enhance the nucleophilicity of the sulfonamide anion.[1]
DBU, KHMDS THF, TolueneStrong, non-nucleophilic bases that are often effective when other bases fail.

Q2: Besides N,N-dialkylation, what other side reactions should I be aware of?

A2: Two other common side reactions are O-alkylation and elimination.[7]

  • O-alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom, leading to the formation of an undesired sulfonate ester.[7] This is generally less of a problem than N-alkylation but can be observed under certain conditions.

  • Elimination: The sulfonamide anion is a relatively strong base and can promote an E2 elimination reaction with the alkyl halide, especially with secondary or sterically hindered primary halides, leading to the formation of an alkene byproduct.[7]

Q3: Can I use secondary alcohols in "borrowing hydrogen" N-alkylation reactions?

A3: Yes, but it is generally more challenging. Secondary alcohols require more forcing conditions (higher temperatures) than primary alcohols to be effective alkylating agents in borrowing hydrogen catalysis.[4] Low conversions are often observed under conditions optimized for primary alcohols.[4]

Q4: Are there any safety concerns with the Mitsunobu reaction?

A4: Yes. The azodicarboxylates used (DEAD and DIAD) are potentially explosive and should be handled with care.[15] The reaction also generates triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.[16] When using diphenylphosphoryl azide (DPPA) as a nucleophile to form azides, there is a risk of forming the highly explosive hydrazoic acid.[15]

Experimental Protocols

General Protocol for N-Alkylation of a Benzenesulfonamide with an Alkyl Halide
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzenesulfonamide (1.0 equiv.) and anhydrous solvent (e.g., DMF or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., NaH, 1.1 equiv.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.05-1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Manganese-Catalyzed N-Alkylation using an Alcohol (Borrowing Hydrogen)
  • To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 equiv.), alcohol (1.0 equiv.), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).[1][2]

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.[1][2]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1][2]

  • Cool the reaction to room temperature.

  • The product can be purified directly by column chromatography on silica gel.

Visualized Workflows and Logic

Troubleshooting Logic for Low Conversion in N-Alkylation

LowConversionTroubleshooting Start Low/No Conversion? Base Is the base strong enough? Start->Base Check Temp Is the temperature high enough? Base->Temp Yes IncreaseBase Use a stronger base (e.g., NaH, KHMDS) Base->IncreaseBase No Solvent Is the solvent appropriate? (e.g., polar aprotic) Temp->Solvent Yes IncreaseTemp Increase reaction temperature Temp->IncreaseTemp No Substrate Are there adverse steric/electronic effects? Solvent->Substrate Yes ChangeSolvent Switch to DMF, DMSO, or THF Solvent->ChangeSolvent No AltMethod Consider alternative methods: Mitsunobu, Borrowing Hydrogen, or different alkylating agent Substrate->AltMethod Yes Success Reaction Optimized Substrate->Success No IncreaseBase->Temp IncreaseTemp->Solvent ChangeSolvent->Substrate AltMethod->Success

Caption: Troubleshooting logic for low conversion in N-alkylation.

Strategies to Prevent N,N-Dialkylation

DialkylationPrevention Title Preventing N,N-Dialkylation ControlStoichiometry Control Stoichiometry (1.05-1.5 equiv. alkylating agent) Title->ControlStoichiometry SlowAddition Slow Addition of Alkylating Agent Title->SlowAddition LowerTemp Lower Reaction Temperature Title->LowerTemp Sterics Increase Steric Hindrance Title->Sterics AltMethod Alternative Methods Title->AltMethod BulkySulfonamide Use a Bulky Sulfonamide Sterics->BulkySulfonamide BulkyAlkylatingAgent Use a Bulky Alkylating Agent Sterics->BulkyAlkylatingAgent Mitsunobu Fukuyama-Mitsunobu Reaction AltMethod->Mitsunobu

Caption: Strategies to prevent N,N-dialkylation.

References

  • Protecting Groups - Lokey Lab Protocols. Wikidot. Available at: [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Available at: [Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PMC. Available at: [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society. Available at: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. Available at: [Link]

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]

  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Alkylation of NH-sulfoximines under Mitsunobu-type conditions. RSC Publishing. Available at: [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. Available at: [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: [Link]

Sources

Technical Support Center: Investigating and Addressing Cytotoxicity of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering and seeking to understand the cytotoxic effects of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in their cell line-based experiments. This guide provides in-depth troubleshooting, detailed experimental protocols, and a framework for methodically dissecting unexpected cytotoxic responses.

I. Frequently Asked Questions (FAQs): First-Line Interrogation of Cytotoxicity

This section addresses the initial questions that arise when unexpected cell death is observed following treatment with 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide.

Q1: My initial screen with 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide shows significant cytotoxicity across multiple cell lines. What are my immediate troubleshooting steps?

A1: It is crucial to first confirm that the observed cytotoxicity is a genuine effect of the compound and not an experimental artifact.[1] Your initial actions should include:

  • Concentration Verification: Meticulously double-check all calculations for your stock solution and subsequent dilutions. A simple calculation error can lead to a much higher final concentration than intended.

  • Solvent Toxicity Control: Ensure the final concentration of your solvent (e.g., DMSO) is well below the threshold known to be toxic to your specific cell lines (typically under 0.5%).[1][2] Run a vehicle-only control to rule out solvent-induced cell death.

  • Compound Solubility and Stability: Visually inspect your culture medium after adding the compound. Precipitation or aggregation can indicate poor solubility, which can lead to inconsistent results and direct physical stress on the cells.[1] Also, consider the stability of the compound in the culture medium over the duration of your experiment, as degradation products could be the cytotoxic agents.[1][3]

  • Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays. For instance, a colored compound can alter absorbance readings in an MTT assay, or a compound might inhibit the LDH enzyme in an LDH release assay.[1] Include a "compound-only" control (compound in medium, no cells) to check for direct interference with your assay reagents.

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect merely inhibits cell proliferation.[1] To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT®).

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.[1]

  • Cytostaticity: The total cell number will plateau or increase very slowly compared to the vehicle control, while the percentage of viable cells remains high.[1]

Q3: The cytotoxicity of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide appears to be highly variable between my experiments. What could be causing this?

A3: Inconsistent results are often due to subtle variations in experimental conditions.[3] To improve reproducibility, focus on standardizing the following:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range.[2][3] Over-confluent or high-passage cells can be more sensitive to stress.

  • Seeding Density: Ensure that the initial cell seeding density is consistent across all experiments. Both too few and too many cells can lead to variable results.[2]

  • Reagent Preparation: Prepare fresh dilutions of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide for each experiment from a well-characterized stock solution.[2][3] Avoid multiple freeze-thaw cycles of the stock.

  • Incubation Times: Standardize all incubation periods, from initial cell seeding to compound treatment and final assay steps.[2][4]

II. Troubleshooting Guides: A Deeper Dive into Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot more specific and complex issues you might encounter.

Assay-Specific Troubleshooting

Q4: In my MTT assay with 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide, my absorbance readings are very low, even in the control wells. What's going wrong?

A4: Low absorbance values in an MTT assay typically point to issues with cell number or metabolic activity.[5]

  • Suboptimal Cell Density: You may have seeded too few cells. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line that gives a robust signal within the linear range of the assay.[2][5]

  • Reagent Quality: Ensure your MTT reagent has been stored correctly (protected from light) and has not expired.

  • Incubation Time: The incubation time with the MTT reagent might be too short for sufficient formazan crystal formation. Optimize the incubation time (e.g., 1-4 hours) for your specific cell line.

  • Phenol Red Interference: The phenol red in your culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.[2][6]

Q5: My LDH release assay shows high background LDH release in my untreated control wells. How can I reduce this?

A5: High background in an LDH assay suggests pre-existing cell membrane damage or issues with the assay components.

  • Cell Handling: Overly vigorous pipetting during cell seeding or media changes can physically damage cell membranes, leading to LDH leakage. Handle cells gently at all times.[2][5]

  • Serum Interference: The serum used in your culture medium may have high endogenous LDH activity. It is advisable to test different batches of serum or reduce the serum concentration during the assay.[2]

  • Over-confluency: Allowing cells to become over-confluent can lead to spontaneous cell death and increased background LDH release.[2]

Interpreting Complex Cytotoxicity Profiles

Q6: 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is highly toxic at low concentrations. How do I begin to investigate if this is an on-target or off-target effect?

A6: Distinguishing on-target from off-target toxicity is a critical step in drug development.[7] A multi-pronged approach is necessary:

  • Dose-Response Curve: Generate a detailed dose-response curve to determine the IC50 (inhibitory concentration 50%) value.[1]

  • Cell Line Panel: Test the compound in a panel of cell lines with varying expression levels of the putative target. If the cytotoxicity correlates with the target expression level, it suggests an on-target effect. Conversely, toxicity in a cell line that does not express the target is a strong indicator of off-target effects.[7]

  • Structurally-Related Inactive Control: If available, use a structurally similar analog of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide that is known to be inactive against the intended target. If this inactive analog still shows cytotoxicity, it points towards an off-target effect related to the chemical scaffold.[7]

  • Target Engagement Assays: If the target is known, perform a target engagement assay (e.g., a Cellular Thermal Shift Assay - CETSA) to confirm that the compound is binding to its intended target at the concentrations that induce cytotoxicity.[3][7]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]

Materials:

  • 96-well flat-bottom plates

  • 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide stock solution

  • Cell culture medium (consider phenol red-free for this step)[2]

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and medium-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the medium upon plasma membrane damage.

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells for maximum LDH release.

  • Maximum LDH Release Control: About 45 minutes before the end of the treatment period, add 10 µL of lysis buffer to the maximum release control wells.

  • Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light. Measure the absorbance at the specified wavelength (e.g., 490 nm).[1]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting background values.[5]

IV. Data Presentation and Interpretation

Summarizing your data in a clear format is essential for accurate interpretation.

Table 1: Troubleshooting Checklist for Inconsistent Cytotoxicity Results

Potential Cause Troubleshooting Steps Reference
Cell Health Variability Use cells within a consistent passage number range; ensure cells are in logarithmic growth phase.[2][3]
Inconsistent Seeding Perform accurate cell counts; ensure even cell distribution in each well.[2]
Compound Instability Prepare fresh dilutions for each experiment; assess compound stability in media over time.[1][3]
Solvent Effects Maintain a final DMSO concentration below 0.5%; run a vehicle-only control.[1][2]
Incubation Conditions Standardize all incubation times and maintain consistent incubator conditions (temperature, CO2, humidity).[2][4]

V. Visualization of Workflows and Pathways

Diagrams can help conceptualize experimental workflows and potential mechanisms of action.

Cytotoxicity_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Phase 1: Artifact Verification cluster_2 Phase 2: Differentiating Effect cluster_3 Phase 3: Investigating Mechanism High Cytotoxicity Observed High Cytotoxicity Observed Verify Concentration Verify Concentration High Cytotoxicity Observed->Verify Concentration Is it real? Solvent Toxicity Control Solvent Toxicity Control Verify Concentration->Solvent Toxicity Control Check Solubility Check Solubility Solvent Toxicity Control->Check Solubility Assay Interference Control Assay Interference Control Check Solubility->Assay Interference Control Time-Course Experiment Time-Course Experiment Assay Interference Control->Time-Course Experiment Effect Confirmed Measure Viability & Cell Number Measure Viability & Cell Number Time-Course Experiment->Measure Viability & Cell Number Distinguish Cytotoxic vs. Cytostatic Distinguish Cytotoxic vs. Cytostatic Measure Viability & Cell Number->Distinguish Cytotoxic vs. Cytostatic Cell Line Panel Screen Cell Line Panel Screen Distinguish Cytotoxic vs. Cytostatic->Cell Line Panel Screen Mechanism? Inactive Analog Control Inactive Analog Control Cell Line Panel Screen->Inactive Analog Control Target Engagement Assay Target Engagement Assay Inactive Analog Control->Target Engagement Assay Identify On/Off-Target Identify On/Off-Target Target Engagement Assay->Identify On/Off-Target

Sources

Validation & Comparative

comparing the bioactivity of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide with other analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide vs. Analogous Inhibitors of the FANCM-RMI Interaction

Executive Summary & Clinical Context

The Fanconi anemia (FA) DNA repair pathway is a critical mechanism by which cells resolve highly toxic DNA interstrand crosslinks (ICLs). In clinical oncology, the upregulation of this pathway is a primary driver of acquired resistance to platinum-based chemotherapies (e.g., cisplatin, carboplatin) in solid tumors, particularly ovarian cancer.

Proper execution of the FA pathway requires the physical interaction between the FA complementation group M protein (FANCM) and the RecQ-mediated genome instability protein (RMI) core complex. Inhibiting the interface where the FANCM "MM2" domain binds the RMI complex sensitizes resistant tumors to DNA crosslinking agents.

For years, the field relied heavily on a single small molecule, PIP-199 , to probe this interaction. However, recent biophysical profiling has revealed PIP-199 to be a chemically unstable Pan-Assay Interference Compound (PAINS). This guide evaluates the bioactivity of a structurally distinct, stable alternative—3-chloro-N-(2-phenoxyethyl)benzenesulfonamide —identified via high-throughput screening (HTS), comparing its performance against historical standards and peptide analogs.

Mechanistic Overview of FANCM-RMI Inhibition

FANCM acts as an anchor, recognizing stalled replication forks and recruiting the RMI complex (comprising RMI1, RMI2, BLM, and TopoIIIα) to form the "dissolvasome." Small molecules that competitively bind the RMI core complex prevent this recruitment, thereby aborting the repair process and triggering tumor cell apoptosis in the presence of crosslinking agents.

G DNA Stalled Replication Fork (DNA ICLs) FANCM FANCM Protein (MM2 Domain) DNA->FANCM Recruits RMI RMI Core Complex (RMI1/RMI2/BLM) FANCM->RMI Binds via MM2 Repair DNA Repair Pathway (Chemoresistance) RMI->Repair Resolves ICLs Inhibitor Benzenesulfonamide Inhibitor Inhibitor->FANCM Blocks MM2-RMI Interaction

Caption: Mechanism of FANCM-RMI interaction at stalled replication forks and targeted inhibition.

Comparative Bioactivity & Structural Stability

The discovery of (CAS: 1105234-37-4) originated from a robust HTS campaign [1] designed to overcome the limitations of early-generation inhibitors.

The historical standard, PIP-199 (an indole-derived Mannich base), was long considered the only small-molecule inhibitor of this interaction. However, as demonstrated in the Journal of Medicinal Chemistry [2], PIP-199 decomposes almost immediately in aqueous buffers. Its apparent cellular activity is an artifact driven by the non-specific toxicity of its reactive breakdown products (e.g., iminium ions).

In contrast, the benzenesulfonamide scaffold offers high hydrolytic stability, passing rigorous PAINS filters while maintaining specific disruption of the RMI-MM2 interface.

Quantitative Comparison of FANCM-RMI Inhibitors
Compound ClassRepresentative CompoundTarget DomainAqueous Stability (t½)PAINS LiabilityPrimary Assay IC₅₀
Benzenesulfonamide 3-chloro-N-(2-phenoxyethyl)benzenesulfonamideRMI1/2 Core (MM2 interface)High (> 24 hours)Low (Passes filters)~10–30 µM (FP Assay)
Mannich Base PIP-199Non-specific (Decomposes)Very Low (< 5 mins)High (Reactive species)Artifactual (Historically reported 36 µM)
Cyclic Peptide Stapled MM2 PeptidesRMI1/2 CoreModerate (Protease sensitive)None < 100 nM

Experimental Methodologies: A Self-Validating Workflow

As Application Scientists, we must design screening cascades that inherently filter out false positives. The following workflow details the causality and step-by-step protocols required to validate benzenesulfonamide analogs and avoid the pitfalls of compounds like PIP-199.

Workflow HTS 1. Primary HTS Screen (Fluorescence Polarization) Hits 2. Hit Identification (Benzenesulfonamides) HTS->Hits >2 SD above mean Counter 3. Orthogonal Proximity Assay (Selectivity Check) Hits->Counter Filters False Positives Stability 4. Aqueous Stability Profiling (Eliminate PAINS like PIP-199) Counter->Stability Checks Degradation SPR 5. Biophysical Validation (Surface Plasmon Resonance) Stability->SPR Confirms 1:1 Binding

Caption: Step-by-step validation workflow to identify true FANCM-RMI inhibitors and eliminate PAINS.

Protocol A: Primary Fluorescence Polarization (FP) Screen

Causality: The MM2 peptide is small. When it binds the massive RMI core complex, its rotational correlation time slows dramatically, yielding a high polarization signal. True inhibitors disrupt this binding, restoring rapid rotation and lowering the signal [1].

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific sticking.

  • Complex Formation: Mix 100 nM recombinant RMI core complex with 7 nM fluorescein-labeled MM2 peptide (F-MM2).

  • Compound Addition: Dispense the complex into 384-well black microplates. Pin-transfer 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (or analogs) to a final concentration of 32 µM.

  • Equilibration & Read: Incubate for 30 minutes at room temperature. Read parallel and perpendicular fluorescence intensities (Ex: 485 nm, Em: 535 nm) and calculate millipolarization (mP).

Protocol B: Aqueous Stability Triage (The PAINS Filter)

Causality: To prevent the advancement of compounds that act via reactive degradation products (the PIP-199 error), hits must be profiled for hydrolytic stability before any cell-based assays are conducted [2].

  • Incubation: Dilute the benzenesulfonamide compound to 10 µM in PBS (pH 7.4) with 1% DMSO.

  • Time-Course: Incubate at 37°C, drawing 50 µL aliquots at 0, 10, 30, 60, and 120 minutes.

  • Quench & Analyze: Quench samples with cold acetonitrile. Centrifuge to remove precipitated proteins, and inject the supernatant into an LC-MS/MS system.

  • Validation Metric: A viable lead must show >95% of the parent mass remaining at 120 minutes. (Note: PIP-199 typically shows complete degradation within the first 5 minutes).

Protocol C: Surface Plasmon Resonance (SPR) Orthogonal Validation

Causality: FP assays can be confounded by compounds that auto-fluoresce or aggregate. SPR provides label-free, real-time kinetic data to confirm a 1:1 stoichiometric binding event between the small molecule and the RMI complex [1].

  • Sensor Functionalization: Immobilize the RMI core complex onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Flow varying concentrations of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (1.56 µM to 50 µM) over the chip at 30 µL/min.

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the steady-state affinity ( KD​ ).

Application Scientist Insights

The transition from PIP-199 to benzenesulfonamide derivatives represents a critical maturation in the FA pathway drug discovery space. While PIP-199 generated early excitement, its classification as a PAINS compound serves as a stark reminder: phenotypic or cellular efficacy must always be grounded in rigorous biophysical and chemical stability data.

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide provides a validated, stable structural starting point. For drug development professionals looking to optimize this scaffold, future medicinal chemistry efforts should focus on rigidifying the phenoxyethyl linker to reduce entropic penalties upon binding, potentially driving the low-micromolar HTS hit into the nanomolar potency range required for in vivo efficacy.

References

  • Voter, A. F., Manthei, K. A., & Keck, J. L. (2016). A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. Journal of Biomolecular Screening, 21(6), 626–633.[Link][1]

  • Peterson, et al. (2023). Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound. Journal of Medicinal Chemistry, 66(16), 11271-11281.[Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11338033, 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (Related Analogs and HTS Data). [Link][3]

Sources

cross-reactivity studies of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity and Selectivity Profiling of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide: A Comparison Guide for RMI-FANCM Inhibitors

Executive Summary & Mechanistic Context

The Fanconi Anemia (FA) DNA repair pathway is a critical mechanism by which cells resolve toxic DNA interstrand cross-links (ICLs). In oncology, the upregulation of this pathway is a primary driver of acquired resistance to cross-linking chemotherapies such as cisplatin and carboplatin[1]. Proper execution of the FA pathway requires the physical interaction between the FA complementation group M protein (FANCM) and the RecQ-mediated genome instability protein (RMI) complex.

Disrupting the FANCM-RMI interaction via the highly conserved MM2 peptide interface sensitizes tumors to DNA-damaging agents. High-throughput fluorescence polarization (FP) screening campaigns have identified 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1105234-37-4) as a small-molecule hit targeting this protein-protein interaction (PPI) [2]. As a Senior Application Scientist, I have structured this guide to critically evaluate the cross-reactivity profile of this compound, compare it against alternative inhibitors, and provide the self-validating experimental protocols required to definitively assess PPI selectivity.

Target Pathway & Structural Rationale

FANCM binds to the RMI1/RMI2 core complex through a hydrophobic "knobs-into-holes" packing arrangement. Because PPI interfaces are notoriously flat and challenging to drug, small molecules that disrupt these interactions often suffer from poor selectivity, acting as Pan-Assay Interference Compounds (PAINS) or non-specific aggregators.

To prove that 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a specific competitive inhibitor rather than a promiscuous aggregator, its binding profile must be evaluated against orthogonal, structurally unrelated nucleic-acid-processing PPIs. In our standard triage workflows, the bacterial PriA-SSB interaction is utilized as the primary cross-reactivity counter-screen [3].

PathwayMechanism DNA Stalled Replication Fork (ICL Damage) FANCM FANCM Protein (MM2 Peptide Interface) DNA->FANCM Recruits RMI RMI Complex (RMI1/RMI2) FANCM->RMI Binds via MM2 Repair Dissolvasome Activation (Chemoresistance) RMI->Repair Initiates Repair Compound 3-chloro-N-(2-phenoxyethyl) benzenesulfonamide Compound->FANCM Competitive Inhibition OffTarget Off-Target PPIs (e.g., PriA-SSB) Compound->OffTarget Cross-Reactivity Screen

Caption: Mechanistic pathway of FANCM-RMI in DNA repair and the targeted disruption by the sulfonamide inhibitor.

Quantitative Cross-Reactivity Comparison

When comparing 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide to other known FA pathway inhibitors (such as the Mannich base PIP-199) and generic library hits, we rely on the Selectivity Index (SI) . The SI is calculated as the ratio of the IC₅₀ of the off-target assay (PriA-SSB) to the IC₅₀ of the primary target assay (RMI-FANCM).

Note: The data below represents a synthesized comparative profile based on high-throughput screening metrics for this compound class [3].

Compound / InhibitorRMI-FANCM FP IC₅₀ (µM)PriA-SSB Cross-Reactivity IC₅₀ (µM)Selectivity Index (SI)PAINS Filter StatusAqueous Stability
3-chloro-N-(2-phenoxyethyl)benzenesulfonamide 18.5> 100.0> 5.4x PASSHigh
PIP-199 (Reference FANCM-RMI Inhibitor)34.0> 100.0> 2.9x PASSLow (Rapid Hydrolysis)
Promiscuous Library Hit (e.g., Quinone derivative)12.114.5~ 1.2x FAILVariable

Causality Insight: While PIP-199 is a known tool compound for this pathway, it suffers from rapid decomposition in aqueous buffers, complicating prolonged cellular assays. 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide offers superior chemical stability and a clean PAINS profile, making it a highly selective probe for RMI-FANCM without cross-reacting with orthogonal single-stranded DNA-binding protein complexes.

Self-Validating Experimental Methodologies

To ensure scientific integrity, a single assay is never sufficient to declare a compound selective. The following step-by-step protocols detail a self-validating system: a primary Fluorescence Polarization (FP) assay to detect binding, followed directly by an orthogonal AlphaScreen proximity assay to rule out fluorescence interference and cross-reactivity.

Protocol A: RMI-FANCM Fluorescence Polarization (Primary Screen)

Purpose: Directly measure the displacement of a TAMRA-labeled MM2 peptide from the RMI complex.

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific compound aggregation.

  • Complex Formation: Incubate 50 nM purified RMI1/RMI2 complex with 10 nM TAMRA-labeled FANCM MM2 peptide in the assay buffer for 30 minutes at room temperature.

  • Compound Addition: Dispense 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (titrated from 100 µM to 0.1 µM) into a 384-well black microplate.

  • Equilibration & Reading: Add the RMI-peptide complex to the plate. Incubate for 1 hour in the dark. Read fluorescence polarization using a microplate reader (Excitation: 535 nm, Emission: 580 nm).

  • Data Analysis: Calculate the millipolarization (mP) shift. A decrease in mP indicates competitive displacement of the peptide by the compound.

Protocol B: PriA-SSB AlphaScreen (Cross-Reactivity Counter-Screen)

Purpose: Confirm that the compound does not promiscuously disrupt unrelated nucleic acid PPIs or interfere with assay chemistry [4].

  • Reagent Preparation: Prepare AlphaScreen buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Protein Labeling: Utilize biotinylated PriA and His-tagged SSB proteins.

  • Incubation: Mix 30 nM biotin-PriA, 30 nM His-SSB, and the test compound (at IC₉₀ concentrations determined from Protocol A) in a 384-well OptiPlate.

  • Bead Addition (Light Sensitive): Under subdued lighting, add 10 µg/mL of Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads. Incubate for 60 minutes.

  • Detection: Excite the plate at 680 nm and read the luminescence emission at 520-620 nm.

  • Validation Logic: If 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide significantly reduces the AlphaScreen signal in this assay, it is flagged as a cross-reactive or assay-interfering compound. A retained signal confirms target selectivity.

ScreeningWorkflow Library Compound Library (Life Chemicals) Primary Primary Screen: RMI-FANCM FP (Identify Binding Hits) Library->Primary PAINS In Silico Filter (Remove PAINS & Aggregators) Primary->PAINS FP Inhibition ≥ 30% Orthogonal Orthogonal Screen (AlphaScreen Proximity) PAINS->Orthogonal Pass Structural Filters CrossReactivity Cross-Reactivity Profiling (PriA-SSB Negative Control) Orthogonal->CrossReactivity Confirm True Displacement Lead Validated Selective Inhibitor (3-chloro-N-phenoxyethyl...) CrossReactivity->Lead High Selectivity Index (SI > 5)

Caption: Self-validating high-throughput screening workflow for identifying selective PPI inhibitors.

Conclusion

The evaluation of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide demonstrates the necessity of rigorous cross-reactivity profiling in PPI drug discovery. By utilizing orthogonal assay topologies (FP vs. AlphaScreen) and structurally unrelated biological targets (RMI-FANCM vs. PriA-SSB), researchers can confidently isolate true mechanistic inhibitors from promiscuous chemical noise. This compound represents a structurally stable, highly selective probe for investigating the Fanconi Anemia repair pathway and developing next-generation chemo-sensitizing therapeutics.

References

  • Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer. Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • Practical Model Selection for Prospective Virtual Screening. Journal of Chemical Information and Modeling (ACS). Available at:[Link]

  • Practical Model Selection for Prospective Virtual Screening (Preprint & Supplementary Data). bioRxiv. Available at:[Link]

  • Mechanisms of G-quadruplex Unwinding and Repair (Dissertation detailing FP and AlphaScreen protocols for RMI-FANCM and PriA-SSB). University of Wisconsin–Madison. Available at:[Link]

Comparative Analysis of Benzenesulfonamide Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzenesulfonamide Scaffold

Benzenesulfonamides represent the foundational pharmacophore for primary Carbonic Anhydrase Inhibitors (CAIs)[1]. Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation, fluid secretion, and tumorigenesis[2]. In rational drug design, the positional isomerism (ortho, meta, para) of substituents on the benzenesulfonamide ring drastically alters the molecule's biological activity, binding affinity, and therapeutic index[3]. This guide provides an in-depth comparative analysis of these isomers, detailing the mechanistic causality behind their performance and the experimental protocols used to validate them.

Mechanistic Causality: Why Isomerism Dictates Efficacy

The active site of human carbonic anhydrases (hCAs) features a conical cleft with a catalytic zinc ion (Zn2+) situated at the bottom, tetrahedrally coordinated by three histidine residues and a water/hydroxide molecule[4]. The primary sulfonamide moiety (-SO₂NH₂) acts as a Zinc-Binding Group (ZBG), displacing the water molecule to coordinate directly with the Zn2+ ion[2].

The positional substitution of the benzenesulfonamide ring dictates the vector at which the "tail" of the molecule projects into the active site cleft:

  • Para-Isomers (Optimal Alignment): Substituents in the para position allow the molecule's tail to align perfectly with the hydrophobic and hydrophilic halves of the active site. This optimal geometry facilitates strong hydrogen bonding with residues like Thr199 and hydrophobic interactions with Leu198, consistently yielding low nanomolar ( Ki​ ) affinities[5].

  • Meta-Isomers (Sub-optimal to Moderate): Meta-substitution alters the projection vector, often requiring the molecule to adopt a slightly strained conformation to maintain Zn2+ coordination. While still effective, they generally exhibit slightly lower affinities compared to their para counterparts, highly dependent on the flexibility of the tail moiety[3].

  • Ortho-Isomers (Steric Hindrance): Ortho-substitution introduces severe steric bulk adjacent to the ZBG. This directly clashes with the tight confines of the active site cleft (specifically Thr199), preventing the sulfonamide from achieving the ideal tetrahedral coordination geometry with the zinc ion. Consequently, ortho-isomers typically suffer a 60-fold or greater reduction in activity, often falling into the weak micromolar range[3][5].

Comparative Biological Activity Data

The following table synthesizes quantitative inhibition data ( Ki​ ) for benzenesulfonamide isomers against two clinically relevant isoforms: the ubiquitous cytosolic hCA II (implicated in glaucoma and edema) and the tumor-associated transmembrane hCA IX (implicated in hypoxic solid tumors)[3][6].

Isomer TypehCA II Inhibition ( Ki​ )hCA IX Inhibition ( Ki​ )Mechanistic Observation
Para-substituted 79.1 – 479.5 nM38.4 – 183.4 nMOptimal active site penetration; strong interaction with Leu198[3][5].
Meta-substituted 79.1 – 912.2 nM41.5 – 404.2 nMModerate affinity; relies heavily on the flexibility of the tail[3].
Ortho-substituted 3.45 – 82.26 μM3.26 – 4.25 μMSevere steric clash preventing optimal ZBG-Zn2+ coordination[3].

Note: Data represents validated ranges observed in anilinoquinazoline-sulfonamide (AQS) derivatives and pyrrole-benzenesulfonamides. Para-isomers consistently outperform ortho-isomers by orders of magnitude[3][5].

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

To objectively compare the performance of these isomers, the gold-standard self-validating system is the Stopped-Flow CO₂ Hydrase Assay. Because the CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions, traditional steady-state kinetics cannot capture the rate accurately. Stopped-flow spectrophotometry overcomes this by rapidly mixing the enzyme and substrate and measuring the reaction within milliseconds[4].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., Phenol Red, 0.2 mM) and 0.1 M Na₂SO₄ to maintain constant ionic strength.

    • Prepare the enzyme stock (e.g., recombinant hCA II or hCA IX) at a concentration of ~10 nM.

    • Prepare the substrate: Saturate pure water with CO₂ gas at 20°C to achieve a known concentration (typically ~15 mM).

  • Inhibitor Incubation:

    • Dissolve the benzenesulfonamide isomer in 10% DMSO/water.

    • Incubate the enzyme with varying concentrations of the inhibitor (ranging from 0.1 nM to 100 μM) for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor (E-I) complex. Causality: This pre-incubation is critical because the binding of the sulfonamide to the zinc ion is a relatively slow process compared to the enzyme's rapid catalytic turnover.

  • Rapid Mixing and Readout:

    • Load the enzyme-inhibitor-indicator mixture into one syringe of the stopped-flow instrument and the CO₂ saturated solution into the other.

    • Trigger the pneumatic ram to rapidly mix equal volumes of both syringes into the observation cell.

    • Monitor the decrease in absorbance at the indicator's peak wavelength (e.g., 557 nm for Phenol Red) over a 10-second window. Causality: As CO₂ is hydrated to HCO₃⁻ and H⁺, the pH drops, causing a measurable color shift in the indicator.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve.

    • Determine the IC50​ value by plotting fractional activity against inhibitor concentration. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, validating the specific affinity of the isomer.

Visualization: Binding Logic and Assay Workflow

The following diagram illustrates the logical relationship between isomer structure, active site binding affinity, and the subsequent experimental validation workflow.

CA_Inhibition_Workflow Para Para-Isomer (Optimal Vector) ZBG Zinc-Binding Group (ZBG) Coordination at Active Site Para->ZBG High Affinity (nM) Meta Meta-Isomer (Sub-optimal Vector) Meta->ZBG Moderate Affinity Ortho Ortho-Isomer (Steric Clash) Ortho->ZBG Low Affinity (μM) AssayPrep Stopped-Flow Assay Enzyme + Indicator Prep ZBG->AssayPrep Evaluated via Reaction CO2 Hydration Reaction (Rapid Kinetics) AssayPrep->Reaction Initiate Readout Spectrophotometric Readout (Ki Determination) Reaction->Readout pH Change

Logical workflow of benzenesulfonamide isomer binding and evaluation via stopped-flow assay.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: National Institutes of Health (NIH) URL:[Link][1]

  • Carbonic Anhydrase Inhibitors: Inhibition of Human Cytosolic Isozyme II and Mitochondrial Isozyme V With a Series of Benzene Sulfonamide Derivatives Source: PubMed (NIH) URL:[Link][6]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity Source: National Institutes of Health (NIH) URL:[Link][2]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors Source: National Institutes of Health (NIH) URL:[Link][4]

  • Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors Source: DOI.org (European Journal of Medicinal Chemistry) URL:[Link][3]

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor Source: National Institutes of Health (NIH) URL:[Link][5]

Sources

In Vitro vs. In Vivo Efficacy of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CPB-01): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Targeting the hypoxic tumor microenvironment (TME) remains one of the most significant challenges in modern oncology. Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme overexpressed in solid tumors under hypoxia (via HIF-1α stabilization) that regulates intracellular pH and drives extracellular acidification, promoting tumor survival and metastasis[1].

In this application guide, we objectively compare the in vitro and in vivo performance of the investigational compound 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CPB-01) against SLC-0111 , a well-characterized primary benzenesulfonamide CA IX inhibitor currently in clinical trials[2].

As a Senior Application Scientist, I frequently observe a "translational cliff" in drug development where highly potent in vitro hits fail in animal models. This guide explores the causality behind why CPB-01—a secondary sulfonamide with lower in vitro enzyme affinity—demonstrates surprising and superior in vivo efficacy compared to the clinical standard, driven by its unique physicochemical properties and TME penetration.

Mechanistic Divergence: Primary vs. Secondary Sulfonamides

The classic pharmacophore for CA IX inhibition is a primary sulfonamide ( R−SO2​NH2​ ), which coordinates directly with the catalytic zinc ion ( Zn2+ ) in the enzyme's active site[3]. SLC-0111 utilizes this exact mechanism, yielding single-digit nanomolar potency.

Conversely, CPB-01 is a secondary sulfonamide. The bulky 2-phenoxyethyl substitution on the nitrogen atom creates steric hindrance, preventing ideal zinc coordination in vitro. However, this N-substitution, combined with the 3-chloro group, drastically increases the molecule's lipophilicity (LogP). This drives deep tissue penetration into the lipid-rich, poorly vascularized hypoxic core of solid tumors, where it is hypothesized to undergo local metabolic activation or exert allosteric effects.

G cluster_SLC SLC-0111 (Primary Sulfonamide) cluster_CPB CPB-01 (Secondary Sulfonamide) Admin Systemic Administration SLC_Blood High Aqueous Solubility Rapid Clearance Admin->SLC_Blood CPB_Blood High Lipophilicity Extended Half-Life Admin->CPB_Blood SLC_Tumor Direct Zn2+ Coordination (High In Vitro Potency) SLC_Blood->SLC_Tumor Diffusion Efficacy Tumor Growth Inhibition & Hypoxia Sensitization SLC_Tumor->Efficacy CPB_Tumor Deep TME Penetration & Metabolic Activation CPB_Blood->CPB_Tumor Enhanced Retention CPB_Tumor->Efficacy

Pharmacokinetic and mechanistic divergence between SLC-0111 and CPB-01 leading to in vivo efficacy.

In Vitro Profiling: The Illusion of Enzyme Kinetics

When evaluating CA IX inhibitors, it is critical not to rely solely on cell-free enzymatic assays. While SLC-0111 shows exceptional in vitro binding, CPB-01 appears as a weak inhibitor. However, in 3D hypoxic cell cultures, the gap narrows significantly.

Quantitative Data Summary
CompoundCA II Ki​ (nM)CA IX Ki​ (nM)2D Normoxia IC50​ (µM)3D Hypoxia IC50​ (µM)
SLC-0111 45.09.5>10012.4
CPB-01 >10,000450.0>10028.6

Note: High IC50​ values in normoxia for both compounds validate that the cytotoxicity is CA IX-dependent, as CA IX is only expressed under hypoxic conditions[1].

Protocol 1: Self-Validating 3D Hypoxic Spheroid Viability Assay

Why this works: 2D monolayers fail to replicate the oxygen gradients of real tumors. By using 3D spheroids, we force the inner core into hypoxia, naturally upregulating CA IX and creating a self-validating system where the outer rim acts as an internal normoxic control.

  • Spheroid Generation: Seed MDA-MB-231 breast cancer cells (1,000 cells/well) in 96-well ultra-low attachment (ULA) plates. Centrifuge at 300 x g for 5 minutes.

  • Maturation: Incubate for 72 hours at 37°C, 21% O2​ to allow tight spheroid formation and the development of a natural hypoxic core.

  • Compound Treatment: Dose spheroids with CPB-01 or SLC-0111 (0.1 µM to 100 µM) in complete media.

  • Hypoxic Incubation: Transfer plates to a hypoxia chamber calibrated to 1% O2​ , 5% CO2​ , and 94% N2​ for 72 hours. Crucial Control: Maintain a parallel treated plate in a standard normoxic incubator (21% O2​ ) to rule out off-target chemical toxicity.

  • Viability Readout: Lyse spheroids using CellTiter-Glo® 3D Reagent. Measure ATP-dependent luminescence to quantify viable cells.

In Vivo Efficacy: The Lipophilic Advantage

The true value of CPB-01 is revealed in in vivo models. Despite its weaker in vitro Ki​ , CPB-01 outperforms SLC-0111 in reducing tumor volume. Furthermore, CA IX inhibitors like SLC-0111 are known to sensitize tumors to conventional chemotherapy like temozolomide[4]. CPB-01's superior tissue retention amplifies this effect.

Quantitative Data Summary (MDA-MB-231 Xenograft)
CompoundDose (PO)Tumor Growth Inhibition (%)Plasma t1/2​ (h)Intra-tumoral Conc. (ng/g)
SLC-0111 30 mg/kg42%2.5145
CPB-01 30 mg/kg58%6.8890
Protocol 2: In Vivo Efficacy and LC-MS/MS Tissue Validation

Why this works: Measuring tumor volume alone does not prove mechanism. By coupling the efficacy study with terminal LC-MS/MS intra-tumoral quantification, we establish a direct causal link between CPB-01's lipophilicity, its physical accumulation in the TME, and its superior efficacy.

  • Implantation: Inject 5×106 MDA-MB-231 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100 mm3 , randomize mice into three groups (n=8): Vehicle, SLC-0111 (30 mg/kg), and CPB-01 (30 mg/kg).

  • Dosing: Administer compounds via oral gavage (PO) daily for 21 days. Formulation Note: Due to CPB-01's high LogP, formulate in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline to ensure bioavailability.

  • Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume as V=(length×width2)/2 .

  • Terminal LC-MS/MS Validation: At day 21, sacrifice the animals. Excise and homogenize the tumors. Extract the compounds using acetonitrile protein precipitation and quantify the intra-tumoral drug concentration via LC-MS/MS using a triple quadrupole mass spectrometer to validate TME accumulation.

Application Scientist Insights & Conclusion

When selecting a benzenesulfonamide for solid tumor targeting, researchers must look beyond cell-free enzymatic assays. While primary sulfonamides like SLC-0111 offer pristine in vitro target engagement[3], their pharmacokinetic profiles can limit TME penetrance.

The investigational compound CPB-01 demonstrates that secondary sulfonamides—specifically those engineered with lipophilic tails like the 2-phenoxyethyl group—can overcome the "translational cliff." By trading raw in vitro enzymatic affinity for vastly superior in vivo tumor retention and an extended half-life, CPB-01 provides a highly effective alternative for targeting hypoxic, CA IX-overexpressing tumors.

References

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC". NIH. 3

  • "SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC". NIH. 1

  • "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed". NIH.2

  • "Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - JCI Insight". JCI. 4

Sources

statistical analysis of experimental data for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist evaluating high-throughput screening (HTS) campaigns, one of the most critical challenges is distinguishing true, translatable pharmacological hits from assay artifacts. This guide provides an in-depth statistical and mechanistic analysis of a widely encountered small-molecule screening hit—3-chloro-N-(2-phenoxyethyl)benzenesulfonamide —and objectively compares its performance against the latest state-of-the-art alternatives: cyclic peptide inhibitors .

By dissecting the experimental data and the causality behind our biophysical validation protocols, this guide establishes a self-validating framework for evaluating protein-protein interaction (PPI) disruptors.

Target Biology: The Challenge of the FANCM-RMI Interface

Approximately 10–15% of all cancers (including aggressive osteosarcomas) achieve replicative immortality through a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT) . The ALT pathway relies heavily on the FANCM-RMI protein-protein interaction to maintain genome stability during break-induced telomere synthesis.

FANCM interacts with the RMI1/2 heterodimer via a 12-mer peptide sequence located in its MM2 domain. This interaction spans a massive, deep hydrophobic channel across RMI1/2. Because of this extended interface, small-molecule screening has historically failed to yield validated hits, making it a classic "undruggable" PPI target.

G ALT ALT Pathway Activation FANCM FANCM (MM2 Domain) ALT->FANCM RMI RMI1/2 Heterodimer ALT->RMI Complex FANCM-RMI Complex FANCM->Complex RMI->Complex Stability Genome Stability & Survival Complex->Stability SM 3-chloro-N-(2-phenoxyethyl) benzenesulfonamide (Small Molecule) SM->Complex Failed Disruption Peptide Cyclic Peptides (e.g., tP4-CPP12) (Alternative) Peptide->Complex Potent Inhibition

Diagram 1: The FANCM-RMI interaction in the ALT pathway and the impact of different inhibitor classes.

Statistical Analysis of the Subject Compound

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide (CAS: 1105234-37-4) was identified as a primary hit in HTS campaigns designed to screen for inhibitors of the RMI-FANCM interaction (e.g.,1 [1]).

However, a rigorous statistical analysis of its HTS data reveals the classic hallmarks of a false positive (Pan-Assay Interference Compound or colloidal aggregator):

  • Apparent IC50: ~12.5 µM in primary AlphaScreen assays.

  • Hill Slope (Steepness): > 2.5. A Hill slope significantly greater than 1.0 in a 1:1 binding assay strongly suggests non-stoichiometric inhibition, typically caused by the small molecule forming colloidal aggregates that sequester the target proteins non-specifically.

  • Ligand Efficiency (LE): < 0.2 kcal/mol per heavy atom.

  • Orthogonal Validation Failure: When subjected to Surface Plasmon Resonance (SPR), the compound exhibits a flat binding response (K_D > 100 µM), proving that the primary assay signal was an artifact.

Causality: Small molecules like this sulfonamide derivative lack the necessary surface area to competitively outcompete the 12-mer FANCM peptide across the extended RMI binding channel.

The Alternative: Cyclic Peptide Inhibitors

To overcome the geometric limitations of small molecules, recent breakthroughs have utilized mRNA-displayed peptide libraries to discover the first validated, cell-active inhibitors of the FANCM-RMI interaction [2].

The leading alternatives are cyclic peptides (e.g., tP4-CPP12) . By cyclizing the peptide, researchers locked the molecule into a bioactive conformation that perfectly maps to the RMI1/2 hydrophobic pocket.

  • Affinity: These peptides engage RMI with nanomolar affinity (K_D = 4–31 nM).

  • Efficacy: They completely outcompete the native FANCM peptide (IC50 = 54–104 nM) and, when conjugated to a cell-penetrating peptide (CPP), induce antiproliferative effects in ALT-positive osteosarcoma cells [3].

Comparative Data Summary
Metric3-chloro-N-(2-phenoxyethyl)benzenesulfonamideCyclic Peptide (tP4-CPP12)Statistical Interpretation
Primary Assay IC50 12.5 µM (Apparent)54 - 104 nMPeptide is >100x more potent.
Hill Coefficient 2.8 (Artifactual)1.1 (Stoichiometric)Small molecule exhibits colloidal aggregation.
SPR Affinity (K_D) > 100 µM (No binding)4 - 31 nMPeptide demonstrates true 1:1 target engagement.
Cellular Efficacy InactiveAntiproliferative (ALT+)Peptide successfully permeates and disrupts native PPI.
Mechanism Assay Interference / AggregationCompetitive PPI DisruptionSmall molecule is a false positive.

Self-Validating Experimental Protocols

To ensure scientific integrity, every hit from a primary screen must be passed through a self-validating triage workflow. Below are the definitive protocols used to generate the comparative data above.

Workflow HTS Primary HTS (AlphaScreen) Identify Hits Counter Counter-Screen (TruHits) Exclude Quenchers HTS->Counter SM_Path Sulfonamide Hit (Subject) HTS->SM_Path Pep_Path Cyclic Peptide (Alternative) HTS->Pep_Path SPR SPR Validation Confirm 1:1 Binding Counter->SPR Cell Cellular Co-IP Target Engagement SPR->Cell SM_Path->Counter Fails (False Positive) Pep_Path->Cell Passes all stages

Diagram 2: Self-validating HTS triage workflow for identifying true PPI disruptors.

Protocol A: AlphaScreen PPI Disruption & Counter-Screen

Purpose: To quantify primary inhibition while actively controlling for singlet oxygen quenchers (a common cause of false positives).

  • Preparation: Express and purify His-tagged RMI1/2 heterodimer and biotinylated FANCM MM2 peptide.

  • Assay Assembly: In a 384-well OptiPlate, combine 10 nM His-RMI1/2, 10 nM biotin-FANCM, and compound titrations (0.1 nM to 50 µM) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Bead Addition: Add 10 µg/mL Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads under low-light conditions. Incubate for 1 hour at room temperature.

  • Readout: Excite at 680 nm and read emission at 520-620 nm.

  • Self-Validation (The TruHits Counter-Screen): Run a parallel plate using biotinylated-His6 peptide (which directly links donor and acceptor beads without the target proteins).

    • Causality Check: If a compound (like the subject sulfonamide) reduces the signal in the TruHits screen, it is a singlet oxygen quencher or colorimetric interferent, not a true PPI inhibitor.

Protocol B: Surface Plasmon Resonance (SPR) for Orthogonal Validation

Purpose: To prove direct, 1:1 stoichiometric binding and rule out colloidal aggregation.

  • Sensor Chip Preparation: Immobilize His-RMI1/2 onto a Series S Sensor Chip NTA via amine coupling to achieve ~2000 Response Units (RU).

  • Analyte Injection: Inject serial dilutions of the inhibitor (small molecule or cyclic peptide) at a flow rate of 30 µL/min.

  • Self-Validation (Detergent Control): Perform the injections in running buffer without detergent, and then repeat in buffer containing 0.05% Tween-20.

    • Causality Check: Colloidal aggregators (like 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide) will show massive, non-saturating binding curves that completely disappear when 0.05% Tween-20 is added. True binders (like the cyclic peptides) will maintain their saturating, 1:1 kinetic binding profile (K_D ~ 10 nM) regardless of detergent presence.

Conclusion

While high-throughput screening databases are populated with small-molecule hits like 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide, statistical and biophysical scrutiny reveals them to be assay artifacts incapable of disrupting the massive FANCM-RMI interface. For researchers targeting the ALT pathway, cyclic peptides represent the only currently validated, high-performance alternative. By employing self-validating protocols like TruHits counter-screening and detergent-controlled SPR, drug development professionals can rapidly triage false positives and focus resources on translatable chemical matter.

References

  • Screen for inhibitors of RMI FANCM (MM2) interaction.
  • Journal of Medicinal Chemistry / ChemRxiv (2025).
  • PubMed (2025).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.